molecular formula C24H26N2O7 B15564446 Endophenazine D

Endophenazine D

Cat. No.: B15564446
M. Wt: 454.5 g/mol
InChI Key: RSOXYAUKSAEFIK-VCBFIBSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endophenazine D is an O-acyl carbohydrate.
9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid has been reported in Kitasatospora with data available.
a phenazine antibiotic from the arthropod;  structure in first source

Properties

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid

InChI

InChI=1S/C24H26N2O7/c1-12-19(27)20(28)21(29)23(32-12)33-24(2,3)11-10-13-6-4-8-15-17(13)26-18-14(22(30)31)7-5-9-16(18)25-15/h4-12,19-21,23,27-29H,1-3H3,(H,30,31)/t12-,19-,20+,21+,23+/m0/s1

InChI Key

RSOXYAUKSAEFIK-VCBFIBSESA-N

Origin of Product

United States

Foundational & Exploratory

Endophenazine D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces anulatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine (B1670421) natural products are a diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genera Pseudomonas and Streptomyces.[1] These secondary metabolites exhibit a wide array of biological activities, including antimicrobial, antitumor, and herbicidal properties.[1][2] Among the more complex phenazines are the endophenazines, which are characterized by a prenylated phenazine core. This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Endophenazine D, a member of this family, from its natural source, the endosymbiotic bacterium Streptomyces anulatus.[2][3]

Streptomyces anulatus, often found in association with arthropods, has proven to be a source of novel bioactive compounds. A detailed screening of secondary metabolites from various strains of this bacterium led to the identification of four new phenazines, designated Endophenazines A, B, C, and D. Their structures were determined through extensive spectroscopic analysis. This document details the scientific journey of this compound, from the fermentation of the producing organism to the elucidation of its biological activities, providing researchers with the necessary information for its further study and potential development.

Data Presentation

Physicochemical Properties of this compound
PropertyDataReference
Molecular FormulaC24H26N2O7
Chromophore SystemPhenazin-7-one derivative
Structural Class5,10-dihydrophenazine derivative
Biological Activity of Endophenazines

Endophenazines, including this compound, have demonstrated notable biological activities against a range of organisms.

Activity TypeTarget OrganismsObserved EffectReference
AntimicrobialGram-positive bacteriaInhibition of growth
AntimicrobialFilamentous fungiInhibition of growth
HerbicidalLemna minor (duckweed)Growth inhibition

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of phenazine compounds from Streptomyces species.

Fermentation of Streptomyces anulatus

This protocol describes the cultivation of S. anulatus for the production of this compound.

  • Medium: ISP2 Broth (per 1 liter: 4 g Yeast Extract, 10 g Malt Extract, 4 g Dextrose, pH adjusted to 7.3).

  • Seed Culture:

    • Inoculate 50 mL of ISP2 broth in a 250 mL Erlenmeyer flask with a fresh culture of S. anulatus.

    • Incubate at 28-30°C for 48-72 hours with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 1 L of ISP2 broth in a 2.8 L flask with 5% (v/v) of the seed culture.

    • Incubate at 28-30°C for 5-7 days with shaking at 200 rpm.

    • Monitor the production of endophenazines periodically by taking small aliquots, extracting with an equal volume of ethyl acetate (B1210297), and analyzing by HPLC.

Extraction and Isolation of this compound

This protocol details the extraction of the crude secondary metabolite mixture and the subsequent purification of this compound.

  • Harvesting and Extraction:

    • Centrifuge the production culture to separate the mycelium from the supernatant.

    • Transfer the supernatant to a large separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting periodically.

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer to maximize recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

      • Load the dissolved extract onto a silica gel column.

      • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol (B129727) for more polar compounds.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions containing this compound and concentrate them.

      • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

      • Purify the sample using a preparative HPLC system with a C18 column.

      • Elute with a suitable gradient of acetonitrile (B52724) in water.

      • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure.

Bioactivity Assays
  • Antimicrobial Activity (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of pure this compound in a suitable broth medium in a 96-well plate.

    • Inoculate the wells with a standardized suspension of the test microorganism (e.g., Bacillus subtilis).

    • Incubate at the optimal temperature for the microorganism for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

  • Herbicidal Activity (Lemna minor Growth Inhibition Assay):

    • Prepare a range of concentrations of this compound in a suitable growth medium for L. minor.

    • Place a set number of L. minor fronds into each well of a multi-well plate containing the test solutions.

    • Incubate under controlled light and temperature conditions for 7 days.

    • Assess the herbicidal effect by counting the number of fronds or measuring the frond area at the end of the incubation period.

    • Calculate the concentration that causes 50% inhibition of growth (IC50).

Visualizations

Biosynthetic Pathway

The biosynthesis of phenazines in Streptomyces originates from the shikimic acid pathway, leading to the formation of the core phenazine structure, which is then subject to various modifications such as prenylation to form endophenazines.

Phenazine Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenazine_Core Phenazine-1-carboxylic acid (PCA) Chorismic_Acid->Phenazine_Core phzABCDEFG genes Endophenazine_D This compound Phenazine_Core->Endophenazine_D DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Endophenazine_D Prenyltransferase (PpzP)

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow from the cultivation of Streptomyces anulatus to the final characterization of this compound.

Experimental Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Isolation cluster_characterization Characterization & Bioactivity Fermentation 1. S. anulatus Fermentation Extraction 2. Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chromatography 3. Silica Gel Chromatography Crude_Extract->Silica_Chromatography HPLC 4. Preparative HPLC Silica_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation 5. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Assay 6. Bioactivity Assays (Antimicrobial, Herbicidal) Pure_Compound->Bioactivity_Assay

Caption: Workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Endophenazine D in Endosymbionts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a family of phenazine-based secondary metabolites produced by various endosymbiotic actinomycetes, notably Streptomyces anulatus. These compounds exhibit a range of biological activities, including antimicrobial and herbicidal properties, making them of significant interest for drug discovery and development. While the biosynthesis of the core phenazine (B1670421) structure and the prenylated derivative Endophenazine A has been well-characterized, the pathway leading to the more complex glycosylated derivative, Endophenazine D, has remained less understood. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating genomic data, structural information, and knowledge of related biosynthetic systems. We will delve into the enzymatic steps, present quantitative data from heterologous expression studies, and provide detailed experimental protocols relevant to the study of these fascinating molecules.

Core Biosynthetic Pathway of the Phenazine Nucleus

The biosynthesis of all endophenazines begins with the formation of the phenazine-1-carboxylic acid (PCA) core. This pathway originates from the shikimate pathway, utilizing chorismic acid as a primary precursor. A conserved set of genes, homologous to the phzABCDEFG operon found in Pseudomonas species, is responsible for the synthesis of PCA.

The key enzymatic steps in the formation of the phenazine core are:

  • Conversion of Chorismic Acid to 2-amino-2-deoxyisochorismic acid (ADIC): This reaction is catalyzed by an aminodeoxychorismate synthase, encoded by the phzE homolog.

  • Formation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): The enzyme DHHA synthase, a homolog of phzD, catalyzes this step.

  • Dimerization and subsequent modifications: Two molecules of a DHHA-derived intermediate are condensed and undergo a series of enzymatic modifications, including oxidation, to form the tricyclic phenazine ring structure of PCA. This process involves enzymes homologous to PhzA, PhzB, PhzF, and PhzG.

Biosynthesis of the Endophenazine A Intermediate

The characteristic prenyl side chain of the endophenazines is attached to the PCA core to form Endophenazine A. This crucial step is catalyzed by a prenyltransferase.

  • Prenylation of PCA: The enzyme 5,10-dihydrophenazine-1-carboxylate 9-dimethylallyltransferase, encoded by the ppzP gene, transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the C9 position of a reduced PCA precursor.[1]

  • Source of the Prenyl Group: The DMAPP precursor is synthesized via the mevalonate (B85504) pathway, and the genes for this pathway are also located within the endophenazine biosynthetic gene cluster.

Proposed Biosynthetic Pathway of this compound

The structure of this compound has been elucidated as 9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid. This reveals that this compound is a glycosylated derivative of a hydroxylated Endophenazine A analog. The biosynthesis of this compound, therefore, requires two additional key stages: the biosynthesis of the deoxysugar moiety and the subsequent glycosylation of the modified phenazine aglycone.

Biosynthesis of the Deoxysugar Moiety (TDP-D-olivose)

The sugar moiety of this compound is a 2,6-dideoxyhexose, identified as D-olivose. The biosynthesis of such deoxysugars in Streptomyces typically proceeds via a well-established pathway starting from glucose-1-phosphate and involves thymidine (B127349) diphosphate (B83284) (TDP)-activated intermediates. The key steps are:

  • Formation of TDP-D-glucose: Glucose-1-phosphate is converted to TDP-D-glucose by the enzyme glucose-1-phosphate thymidylyltransferase.

  • Formation of TDP-4-keto-6-deoxy-D-glucose: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase. This is a key branch point for the biosynthesis of many deoxysugars.

  • Formation of TDP-D-olivose: A series of enzymatic reactions, including a 2,3-dehydratase, a 3-ketoreductase, and a 4-ketoreductase, convert TDP-4-keto-6-deoxy-D-glucose to the final product, TDP-D-olivose.

While the specific genes for this pathway have not been experimentally verified in the endophenazine gene cluster of S. anulatus, analysis of the biosynthetic gene cluster (MIBiG accession: BGC0001080) reveals the presence of putative genes encoding enzymes with homology to those involved in deoxysugar biosynthesis. Further characterization of the "hypothetical proteins" within this cluster is required to definitively assign their roles.

Modification of the Aglycone and Glycosylation

The final step in the biosynthesis of this compound is the attachment of the deoxysugar to the phenazine aglycone.

  • Hydroxylation of the Prenyl Side Chain: The structure of this compound suggests that the prenyl side chain of Endophenazine A undergoes a hydroxylation reaction prior to glycosylation. This step is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, which may be encoded within the endophenazine gene cluster.

  • Glycosylation: A glycosyltransferase enzyme is responsible for transferring the activated TDP-D-olivose to the hydroxylated phenazine aglycone. Glycosyltransferases are commonly found in secondary metabolite biosynthetic gene clusters and are known to be crucial for the diversification and biological activity of natural products. The endophenazine gene cluster contains open reading frames that are annotated as putative glycosyltransferases, which are strong candidates for catalyzing this final step.

Quantitative Data from Heterologous Expression Studies

While specific yield data for this compound is scarce in the literature, studies on the heterologous expression of the endophenazine biosynthetic gene cluster provide valuable insights into the production of the precursor, Endophenazine A.

Host StrainExpression SystemEndophenazine A Titer (mg/L)Reference
Streptomyces coelicolor M512Heterologous expression of the entire endophenazine gene cluster~20[2][3]
Pseudomonas chlororaphis P3Introduction of the prenyltransferase PpzP3.5[2]
P. chlororaphis P3 (metabolically engineered)Overexpression of ppzP and medium optimization279.43[2]

These data highlight the potential for improving the production of endophenazines through metabolic engineering and optimization of fermentation conditions. Further studies focusing on the co-expression of the putative deoxysugar biosynthesis and glycosyltransferase genes with the Endophenazine A pathway are needed to achieve significant production of this compound.

Experimental Protocols

General Fermentation Protocol for Endophenazine Production

This protocol is a general guideline for the cultivation of Streptomyces species for the production of endophenazines.

  • Media: ISP2 medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, 20 g/L agar (B569324) for solid medium) is commonly used for the cultivation of Streptomyces.

  • Inoculation: Inoculate a suitable liquid medium with a fresh spore suspension or a vegetative mycelium from a seed culture.

  • Incubation: Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

  • Extraction: After incubation, the culture broth is typically extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase is then separated and evaporated to dryness.

HPLC Analysis of Endophenazines

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of endophenazines.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is employed.

  • Detection: A photodiode array (PDA) detector is ideal for the analysis of phenazines, as they have characteristic UV-Vis absorption spectra. Detection is typically performed at wavelengths between 254 nm and 365 nm.

  • Quantification: Quantification can be achieved by creating a standard curve with a purified endophenazine standard.

Gene Inactivation and Heterologous Expression
  • Gene Inactivation: Targeted gene inactivation in Streptomyces is often achieved using PCR-targeting methods, where a resistance cassette is used to replace the gene of interest.

  • Heterologous Expression: The entire endophenazine biosynthetic gene cluster can be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or E. coli. The choice of host and vector depends on the specific goals of the experiment. Promoter engineering and codon optimization may be necessary to achieve high levels of expression.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis chorismic_acid Chorismic Acid pca Phenazine-1-carboxylic Acid (PCA) chorismic_acid->pca phzE, phzD, etc. endo_a Endophenazine A pca->endo_a dmapp Dimethylallyl Pyrophosphate (DMAPP) dmapp->endo_a hydroxylated_endo_a Hydroxylated Endophenazine A endo_a->hydroxylated_endo_a endo_d This compound hydroxylated_endo_a->endo_d glucose_1p Glucose-1-Phosphate tdp_glucose TDP-D-glucose glucose_1p->tdp_glucose tdp_4k6d_glucose TDP-4-keto-6-deoxy-D-glucose tdp_glucose->tdp_4k6d_glucose tdp_olivose TDP-D-olivose tdp_4k6d_glucose->tdp_olivose tdp_olivose->endo_d shikimate_pathway Shikimate Pathway shikimate_pathway->chorismic_acid mevalonate_pathway Mevalonate Pathway mevalonate_pathway->dmapp deoxysugar_biosynthesis Deoxysugar Biosynthesis phz_genes phzABCDEFG homologs ppzP ppzP (Prenyltransferase) hydroxylase Putative Hydroxylase glycosyltransferase Putative Glycosyltransferase deoxysugar_genes Putative Deoxysugar Genes Experimental Workflow start Start: Identify Putative Genes in BGC gene_inactivation Targeted Gene Inactivation (e.g., glycosyltransferase, deoxysugar genes) start->gene_inactivation heterologous_expression Heterologous Expression of Gene Sub-clusters start->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_inactivation->metabolite_analysis heterologous_expression->metabolite_analysis enzyme_assay In Vitro Enzyme Assays heterologous_expression->enzyme_assay structure_elucidation Structure Elucidation (NMR) metabolite_analysis->structure_elucidation conclusion Elucidate Biosynthetic Pathway structure_elucidation->conclusion enzyme_assay->conclusion

References

Endophenazine D molecular formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Endophenazine D, a member of the phenazine (B1670421) family of natural products. This document collates available data on its chemical properties, biosynthesis, and biological activities, supplemented with detailed experimental protocols and illustrative diagrams to support further research and development.

Core Molecular Identifiers

PropertyValueSource
Molecular Formula C₂₄H₂₆N₂O₇PubChem
CAS Number 479415-44-6PubChem

Quantitative Data Summary

While specific quantitative biological data for this compound is limited in publicly accessible literature, data for the closely related and well-studied Endophenazine A provides a valuable reference for the potential activity of this compound class. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Endophenazine A against various microorganisms.

Test OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259238 - 32[1][2]
Methicillin-Resistant Staphylococcus aureus (MRSA)-8 - 32[1][2]
Bacillus subtilis--[3]
Various Filamentous Fungi--[4]

Note: The biological activities of this compound are reported to include antimicrobial effects against Gram-positive bacteria and some filamentous fungi[4].

Biosynthesis of Endophenazines

Endophenazines are secondary metabolites produced by the endosymbiotic actinomycete, Streptomyces anulatus[4]. Their biosynthesis originates from the shikimic acid pathway, leading to the formation of the core phenazine structure. This is followed by a prenylation step, a key modification for this class of compounds. The biosynthetic gene cluster for endophenazines has been identified and includes genes for the phenazine core structure, the mevalonate (B85504) pathway (for the prenyl donor), and a prenyltransferase[5][6][7].

Endophenazine Biosynthesis General Biosynthetic Pathway of Endophenazines Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Core_Synthesis Phenazine Core Synthesis (phz genes) Chorismic_Acid->Phenazine_Core_Synthesis Phenazine_1_Carboxylic_Acid Phenazine-1-Carboxylic Acid (PCA) Phenazine_Core_Synthesis->Phenazine_1_Carboxylic_Acid Prenyltransferase Prenyltransferase (PpzP) Phenazine_1_Carboxylic_Acid->Prenyltransferase Mevalonate_Pathway Mevalonate Pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) Mevalonate_Pathway->DMAPP DMAPP->Prenyltransferase Endophenazines Endophenazines (A, B, D, etc.) Prenyltransferase->Endophenazines

Caption: General biosynthetic pathway of endophenazines.

Experimental Protocols

The following protocols are generalized from methods reported for the isolation and characterization of the endophenazine family of compounds. Researchers should optimize these protocols for their specific laboratory conditions and instrumentation.

Protocol 1: Fermentation and Extraction

This protocol outlines the cultivation of Streptomyces anulatus and the subsequent extraction of endophenazines.

Materials:

  • Streptomyces anulatus culture

  • ISP2 broth medium

  • Ethyl acetate (B1210297)

  • Rotary evaporator

Procedure:

  • Fermentation: Inoculate a suitable volume of ISP2 broth medium with Streptomyces anulatus. Incubate the culture on a rotary shaker at room temperature for 5-7 days[3][8].

  • Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers[8].

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract[3].

Protocol 2: Purification by Chromatography

This protocol describes the purification of this compound from the crude extract.

Materials:

Procedure:

  • Silica Gel Chromatography: Perform silica gel column chromatography on the crude extract. Elute the column with a gradient of hexane and ethyl acetate to separate the fractions[3][9].

  • Fraction Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the desired endophenazine[9][10].

  • HPLC Purification: Further purify the active fractions using a preparative HPLC system with a C18 reversed-phase column. A gradient of methanol in water is typically used for elution[3][8].

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Purified this compound

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO)[11].

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in MHB to achieve a range of concentrations[3][11].

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB (e.g., to a 0.5 McFarland standard)[11].

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound[11].

  • Incubation: Incubate the plate at 37°C for 18-24 hours[3][11].

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible microbial growth[3][11].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of endophenazines from a microbial culture.

Experimental Workflow General Experimental Workflow for Endophenazine Isolation cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis & Bioassay Fermentation 1. Fermentation of Streptomyces anulatus Extraction 2. Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract Column_Chromatography 4. Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis 5. Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis HPLC_Purification 6. Preparative HPLC Fraction_Analysis->HPLC_Purification Pure_Compound 7. Pure this compound HPLC_Purification->Pure_Compound Structure_Elucidation 8. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays 9. Biological Activity Assays (e.g., MIC) Pure_Compound->Bioassays

Caption: A typical experimental workflow for the isolation and characterization of endophenazines.

References

In-depth Technical Guide: The Putative Mechanism of Action of Endophenazine D on Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The precise molecular mechanism of action for Endophenazine D has not been extensively elucidated in publicly available scientific literature. This guide is based on the well-documented activities of the broader class of phenazine (B1670421) antibiotics and proposes a putative mechanism for this compound, supported by established experimental protocols for its investigation.

Introduction

This compound is a member of the phenazine family of heterocyclic nitrogen-containing compounds, which are produced by various bacteria, notably from the genus Streptomyces. Phenazines, as a class, are recognized for their broad-spectrum biological activities, including antibacterial properties, particularly against Gram-positive bacteria. Their mechanism of action is generally attributed to their ability to participate in cellular redox reactions, acting as electron shuttles. This guide provides a detailed overview of the proposed mechanism of action of this compound against Gram-positive bacteria, methods for its investigation, and its potential antibacterial efficacy.

Proposed Mechanism of Action: A Redox Cycling Model

The antibacterial activity of this compound is likely rooted in its capacity to undergo redox cycling. This process involves the acceptance of electrons from intracellular reducing agents, such as NADH and NADPH, and the subsequent transfer of these electrons to molecular oxygen. This catalytic cycle generates reactive oxygen species (ROS), which are highly toxic to bacterial cells.

Key Steps in the Proposed Mechanism:

  • Cellular Uptake: this compound, being a relatively small and lipophilic molecule, is presumed to passively diffuse across the bacterial cell wall and cytoplasmic membrane.

  • Reduction: Once inside the cytoplasm, this compound is reduced by cellular reductases, accepting electrons from NADH or NADPH. This converts the oxidized form of this compound to a reduced, radical, or dihydro-form.

  • Oxidation and ROS Generation: The reduced this compound then reacts with molecular oxygen (O₂), transferring the accepted electrons to it. This regenerates the oxidized form of this compound, allowing it to participate in another cycle. This reaction produces superoxide (B77818) radicals (O₂⁻•).

  • Cascade of Reactive Oxygen Species: The generated superoxide can be further converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through enzymatic and non-enzymatic processes.

  • Cellular Damage: The accumulation of these ROS leads to extensive damage to vital cellular components:

    • DNA Damage: ROS can cause single- and double-strand breaks in DNA, leading to mutations and cell death.

    • Protein Oxidation: Oxidation of amino acid residues can lead to protein misfolding, aggregation, and inactivation of essential enzymes.

    • Lipid Peroxidation: Damage to lipids in the cell membrane disrupts its integrity, leading to increased permeability and leakage of cellular contents.

    • Disruption of Membrane Potential: The damage to the cell membrane and the overall oxidative stress can dissipate the proton motive force, uncoupling electron transport from ATP synthesis and disrupting cellular energetics.

Antibacterial Spectrum and Efficacy

CompoundBacterial StrainMIC (µg/mL)
Endophenazine AStaphylococcus aureus ATCC 259238 - 32
Endophenazine AMethicillin-Resistant Staphylococcus aureus (MRSA)8 - 32
Endophenazine BStaphylococcus aureus ATCC 259238 - 32
Endophenazine BMethicillin-Resistant Staphylococcus aureus (MRSA)8 - 32

Note: This table is intended to be illustrative of the activity of the endophenazine class. Specific MIC values for this compound would require experimental determination.

Experimental Protocols

To investigate the proposed mechanism of action of this compound, a series of established in vitro assays can be employed.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • This compound

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Wash the cells with PBS and resuspend them in PBS containing DCFH-DA.

  • Incubate the cells in the dark to allow for the uptake and deacetylation of the probe.

  • Wash the cells to remove excess probe.

  • Treat the cells with different concentrations of this compound.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission). An increase in fluorescence indicates an increase in intracellular ROS.

Cell Membrane Integrity Assay

This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.

Materials:

  • This compound

  • Bacterial culture

  • SYTOX Green stain

  • Fluorometer or flow cytometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer.

  • Treat the cells with various concentrations of this compound.

  • Add SYTOX Green to the cell suspension.

  • Incubate in the dark.

  • Measure the fluorescence intensity (e.g., 504 nm excitation and 523 nm emission). A significant increase in fluorescence indicates a loss of membrane integrity.

Membrane Potential Assay

This protocol uses a membrane potential-sensitive dye, such as DiSC₃(5), to monitor changes in membrane polarization.

Materials:

  • This compound

  • Bacterial culture

  • DiSC₃(5) dye

  • Fluorometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Wash and resuspend the cells in a buffer containing the DiSC₃(5) dye.

  • Allow the dye to equilibrate and quench its fluorescence as it accumulates in polarized cells.

  • Add this compound to the cell suspension.

  • Monitor the fluorescence over time. Depolarization of the membrane will cause the dye to be released from the cells, resulting in an increase in fluorescence.

Visualizations

Proposed Signaling Pathway of this compound

EndophenazineD_Mechanism cluster_Cell Gram-positive Bacterium Endophenazine_D_ext This compound (Oxidized) Endophenazine_D_int This compound (Oxidized) Endophenazine_D_ext->Endophenazine_D_int Diffusion Endophenazine_D_red This compound (Reduced) Endophenazine_D_int->Endophenazine_D_red Reduction NAD NAD+ Endophenazine_D_red->Endophenazine_D_int Oxidation NADH NADH NADH->NAD O2 O₂ O2_radical O₂⁻• (Superoxide) O2->O2_radical ROS Reactive Oxygen Species (H₂O₂, •OH) O2_radical->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Membrane_Integrity_Workflow Start Start Prepare_Culture Grow Bacterial Culture to Mid-log Phase Start->Prepare_Culture Wash_Cells Wash and Resuspend Cells Prepare_Culture->Wash_Cells Treat_Cells Treat Cells with This compound Wash_Cells->Treat_Cells Add_Dye Add SYTOX Green Stain Treat_Cells->Add_Dye Incubate_Dark Incubate in the Dark Add_Dye->Incubate_Dark Measure_Fluorescence Measure Fluorescence Incubate_Dark->Measure_Fluorescence Analyze_Results Analyze Data Measure_Fluorescence->Analyze_Results

In Vitro Antibacterial Spectrum of Endophenazine D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a family of phenazine (B1670421) antibiotics produced by the endosymbiotic actinomycete Streptomyces anulatus. This technical guide focuses on the in vitro antibacterial spectrum of Endophenazine D, a member of this family. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the known antibacterial activities of the endophenazine family, detailed experimental protocols for determining antibacterial susceptibility, and visualizations of key processes. The endophenazine family, including Endophenazines A, B, C, and D, has demonstrated antimicrobial activities, particularly against Gram-positive bacteria and some filamentous fungi[1][2].

Antibacterial Spectrum of Endophenazines

Research has shown that endophenazines possess a noteworthy antibacterial profile. Studies on related compounds, such as Endophenazines A and B, provide insight into the potential activity of this compound. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Table 1: In Vitro Antibacterial Activity of Endophenazines (MIC Values)

CompoundTest OrganismStrainMIC (µg/mL)Reference
Endophenazine A & BStaphylococcus aureusATCC 259238 - 32[3]
Endophenazine A & BMethicillin-Resistant Staphylococcus aureus (MRSA)-8 - 32[3]

Note: The data presented is for a mixture of Endophenazines A and B. Further research is required to elucidate the specific antibacterial spectrum and MIC values of this compound against a broad panel of clinically relevant bacteria.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of phenazine antibiotics like this compound, based on established broth microdilution protocols.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Materials:

  • This compound
  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
  • Mueller-Hinton Broth (MHB)
  • Sterile 96-well microtiter plates
  • Sterile saline solution (0.85%) or Phosphate-Buffered Saline (PBS)
  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
  • 0.5 McFarland turbidity standard
  • Spectrophotometer
  • Incubator

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range to be tested.
  • Bacterial Inoculum:
  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
  • Suspend the colonies in sterile saline or PBS.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
  • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
  • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
  • Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
  • Cover the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of this compound in which there is no visible growth.
  • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to determine the percentage of growth inhibition.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_compound->serial_dilution Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum Standardize & dilute incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation read_mic Visually Inspect for Growth & Determine MIC incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antibacterial Mechanism of Phenazines

Phenazine antibiotics are known to be redox-active compounds that can interfere with cellular respiration and generate reactive oxygen species (ROS).

Phenazine_Mechanism cluster_cell Bacterial Cell phenazine Phenazine (e.g., this compound) reduced_phenazine Reduced Phenazine phenazine->reduced_phenazine Reduction electron_donor Cellular Reductants (NADH, etc.) electron_donor->phenazine e⁻ reduced_phenazine->phenazine Oxidation (Re-cycling) oxygen Oxygen (O₂) reduced_phenazine->oxygen e⁻ ros Reactive Oxygen Species (O₂⁻, H₂O₂) oxygen->ros Reduction cellular_damage Cellular Damage (DNA, Proteins, Lipids) ros->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death

References

An In-depth Technical Guide to the Solubility and Stability Profiling of Endophenazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of endophenazines, a class of phenazine (B1670421) antibiotics. Due to a significant lack of publicly available data for Endophenazine D, this document focuses primarily on the properties and experimental protocols established for the more extensively studied Endophenazine A, while providing context for the broader endophenazine family.

Endophenazines A-D are a family of phenazine compounds isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] These compounds have garnered interest for their antimicrobial activities against Gram-positive bacteria and some fungi.[1][2] Understanding the physicochemical properties of these molecules, particularly their solubility and stability, is critical for their development as potential therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of Endophenazine A and D is presented below. The data for this compound is limited, highlighting the need for further research on this specific analogue.

PropertyEndophenazine AThis compound
Molecular Formula C₁₈H₁₆N₂O₂[3]C₂₄H₂₆N₂O₇
Molar Mass 292.34 g/mol 454.5 g/mol
IUPAC Name 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acidNot Available
CAS Number 86125-71-5139583847-75-3
Appearance Yellowish solidNot Available
Solubility Soluble in DMSO, methanol (B129727), and ethyl acetate. Limited solubility in aqueous solutions.Not Available

Solubility Profile

Detailed quantitative solubility studies for endophenazines are not widely published. However, based on empirical data for Endophenazine A and the general characteristics of phenazine compounds, the following can be inferred:

  • Organic Solvents : Endophenazine A is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethyl acetate. DMSO is commonly used for preparing stock solutions for in vitro assays.

  • Aqueous Solubility : Like many phenazine derivatives, Endophenazine A has limited solubility in aqueous media, which can present challenges for formulation and delivery. The carboxylic acid moiety suggests that its solubility may be pH-dependent.

This protocol outlines the steps for preparing a stock solution of Endophenazine A, a common starting point for in vitro experiments.

Materials:

  • Endophenazine A (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 2.92 mg of Endophenazine A and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the Endophenazine A is completely dissolved. Gentle warming (e.g., at 37°C) may be applied to aid dissolution.

  • The resulting solution is a 10 mM stock of Endophenazine A.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Stability Profile

The stability of endophenazines is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents.

Key Stability Considerations:

  • Light Exposure : Phenazine compounds are often photosensitive and can degrade upon exposure to light, particularly UV radiation. It is recommended to handle Endophenazine A solutions in amber vials or under low-light conditions.

  • Temperature : Elevated temperatures can accelerate the degradation of Endophenazine A. Stock solutions should be stored at low temperatures, such as -20°C or -80°C.

  • pH : The stability of Endophenazine A is pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 4-7). In strongly acidic (pH < 3) or alkaline (pH > 9) solutions, it is more susceptible to hydrolysis and oxidative degradation.

  • Oxidation : The phenazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The presence of dissolved oxygen or oxidizing agents can promote degradation. For sensitive applications, degassing solvents may be considered.

Forced degradation studies are essential for identifying potential degradation products and pathways. This protocol provides a general framework for assessing the stability of Endophenazine A under various stress conditions.

Materials:

  • Endophenazine A stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Thermostatically controlled oven

  • HPLC system with a UV-Vis detector

Procedure:

  • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation : Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation : Keep the stock solution in a thermostatically controlled oven at 70°C for 48 hours.

  • Sample Analysis : At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation : Analyze the samples using a stability-indicating HPLC method. Calculate the percentage of Endophenazine A remaining and identify and quantify any major degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a general-purpose method that can be optimized.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate). A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate : 1.0 mL/min

  • Detection Wavelength : 254 nm

  • Column Temperature : 30°C

Visualizations

The biosynthesis of Endophenazine A involves the shikimate pathway for the phenazine core and the MEP pathway for the isoprenoid side chain.

Endophenazine A Biosynthesis Chorismic Acid Chorismic Acid Phenazine-1-carboxylic Acid (PCA) Phenazine-1-carboxylic Acid (PCA) Chorismic Acid->Phenazine-1-carboxylic Acid (PCA) Endophenazine A Endophenazine A Phenazine-1-carboxylic Acid (PCA)->Endophenazine A Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP)->Endophenazine A PpzP enzyme Shikimate Pathway Shikimate Pathway Shikimate Pathway->Chorismic Acid MEP Pathway MEP Pathway MEP Pathway->Dimethylallyl Pyrophosphate (DMAPP)

Caption: Biosynthetic pathway of Endophenazine A.

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a compound.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample & Neutralize Sample & Neutralize Acid Hydrolysis->Sample & Neutralize Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample & Neutralize Oxidation Oxidation Sample Sample Oxidation->Sample Thermal Thermal Thermal->Sample Photolytic Photolytic Photolytic->Sample Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic Dilute Dilute Sample & Neutralize->Dilute Sample->Dilute HPLC Analysis HPLC Analysis Dilute->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Workflow for a forced degradation study.

Phenazine compounds are believed to exert their biological effects through the generation of reactive oxygen species (ROS), which can induce oxidative stress and activate downstream signaling pathways.

Proposed Signaling Pathway Endophenazine A Endophenazine A ROS Generation ROS Generation Endophenazine A->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Signaling Pathways Signaling Pathways Oxidative Stress->Signaling Pathways e.g., NF-κB Cellular Effects Cellular Effects Signaling Pathways->Cellular Effects Apoptosis, Antimicrobial Action

Caption: Proposed ROS-mediated signaling pathway.

References

The Pharmacokinetics and ADME Properties of Endophenazine D: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Endophenazine D, a member of the phenazine (B1670421) class of heterocyclic compounds, has been a subject of interest within the scientific community. This document aims to provide a comprehensive overview of the current understanding of the pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Due to the limited availability of specific experimental data in the public domain, this guide synthesizes the accessible information and provides a framework for future research.

Introduction to this compound

This compound belongs to the phenazine family, a group of nitrogen-containing heterocyclic compounds known for their redox-active properties.[1] Phenazines are produced by a variety of bacteria and have been investigated for their potential therapeutic applications, including as antibiotics.[1] Understanding the pharmacokinetic and ADME profile of any new chemical entity is crucial for its development as a therapeutic agent. This profile determines the compound's efficacy, safety, and dosing regimen.

Predicted ADME Properties

Direct experimental data on the ADME properties of this compound is scarce in publicly accessible literature. However, some in silico predictions have been made. One study predicted a value of -19.43 in an ADME-related computational model, though the specific parameter this value represents is not explicitly defined in the available context.[2]

To provide a more comprehensive, albeit predictive, overview, we can consider the general properties of phenazine compounds.

Table 1: Predicted Physicochemical and ADME Properties of Phenazine Scaffolds
PropertyPredicted CharacteristicImplication for Pharmacokinetics
Molecular Weight Generally low to moderateCan favor oral absorption.
LogP Variable, but often lipophilicCan influence membrane permeability and volume of distribution.
Solubility Typically low in aqueous mediaMay pose challenges for formulation and bioavailability.
Metabolism Expected to undergo hepatic metabolismPotential for drug-drug interactions via cytochrome P450 enzymes.
Excretion Likely a combination of renal and biliary routesDependent on the polarity of metabolites.

Note: These are generalized predictions for the phenazine class and may not be representative of this compound specifically. Experimental validation is required.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, this section outlines standard methodologies used to characterize the ADME properties of a compound like this compound.

In Vitro Permeability Assay (e.g., Caco-2)

This assay is a cornerstone for predicting intestinal absorption of orally administered drugs.

Workflow for a Typical Caco-2 Permeability Assay:

G cluster_prep Cell Culture Preparation cluster_assay Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form a differentiated monolayer seed->culture pre_incubate Pre-incubate monolayer with transport buffer culture->pre_incubate add_compound Add this compound to either apical (A) or basolateral (B) side pre_incubate->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Sample from receiver compartment at time points incubate->sample quantify Quantify compound concentration (e.g., by LC-MS/MS) sample->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate

Caption: Workflow of a Caco-2 permeability assay.

Metabolic Stability Assay (e.g., Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Workflow for a Metabolic Stability Assay:

G cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare a mixture of liver microsomes and buffer pre_warm Pre-warm mixture to 37°C mix->pre_warm add_compound Add this compound pre_warm->add_compound initiate Initiate reaction by adding NADPH add_compound->initiate aliquots Take aliquots at various time points initiate->aliquots quench Quench reaction (e.g., with cold acetonitrile) aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS for parent compound centrifuge->analyze calculate Calculate in vitro half-life and intrinsic clearance analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Potential Signaling Pathways and Pharmacodynamic Effects

While the direct molecular targets of this compound are not well-defined, phenazines are known to interfere with cellular redox processes.[1] This can impact various signaling pathways.

Hypothesized Mechanism of Action for Redox-Active Phenazines:

G cluster_effects Downstream Cellular Effects This compound This compound Cellular Entry Cellular Entry This compound->Cellular Entry Redox Cycling Redox Cycling Cellular Entry->Redox Cycling ROS Generation of Reactive Oxygen Species (ROS) Redox Cycling->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis/Cell Death Stress->Apoptosis Signaling Alteration of Redox-Sensitive Signaling Pathways Stress->Signaling

References

Endophenazine D: A Technical Guide to Synthesis and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine D is a naturally occurring phenazine (B1670421) antibiotic isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and in some cases, antitumor properties.[3][4] this compound, along with its analogs Endophenazine A, B, and C, has demonstrated antimicrobial activity against Gram-positive bacteria and some filamentous fungi, as well as herbicidal activity.[2] The unique structural features of this compound present opportunities for synthetic modification and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of proposed synthesis and derivatization strategies for this compound. Due to the limited availability of published research on the total synthesis of this compound, this guide leverages established synthetic methodologies for the phenazine core and related natural products to propose a viable synthetic route. Additionally, potential derivatization strategies are discussed based on structure-activity relationship (SAR) studies of analogous phenazine compounds.

Proposed Synthesis of the this compound Core

The chemical structure of this compound is characterized by a phenazine-1-carboxylic acid backbone with a modified prenyl group at the C9 position. The total synthesis of this compound has not been explicitly detailed in the scientific literature. However, a plausible synthetic route can be proposed based on well-established methods for phenazine synthesis and subsequent functionalization. The proposed strategy involves two key stages: the synthesis of the phenazine-1-carboxylic acid (PCA) core and the subsequent introduction of the C9 side chain.

A common and effective method for constructing the phenazine core is through a Smiles rearrangement followed by a reductive cyclization. This approach offers good control over the substitution pattern of the resulting phenazine.

Key Stages of Proposed Synthesis:
  • Synthesis of Phenazine-1-Carboxylic Acid (PCA): This crucial intermediate is the scaffold for all endophenazines. A common route to PCA is the reaction of 2-nitroaniline (B44862) with 2-chlorobenzoic acid, followed by a reductive cyclization of the resulting N-(2-nitrophenyl)-2-aminobenzoic acid.

  • Introduction of the C9 Side Chain: This is the most challenging step and would likely involve a Friedel-Crafts-type alkylation or a more modern cross-coupling reaction on the PCA core. Given the structure of the C9 side chain in this compound, a multi-step approach would be necessary to introduce the diol functionality.

Below is a proposed synthetic workflow for this compound.

G cluster_0 Synthesis of Phenazine-1-Carboxylic Acid (PCA) cluster_1 Introduction of C9 Side Chain 2-Nitroaniline 2-Nitroaniline N-(2-nitrophenyl)-2-aminobenzoic_acid N-(2-nitrophenyl)-2-aminobenzoic_acid 2-Nitroaniline->N-(2-nitrophenyl)-2-aminobenzoic_acid Smiles Rearrangement 2-Chlorobenzoic_acid 2-Chlorobenzoic_acid 2-Chlorobenzoic_acid->N-(2-nitrophenyl)-2-aminobenzoic_acid PCA PCA N-(2-nitrophenyl)-2-aminobenzoic_acid->PCA Reductive Cyclization C9-alkenyl-PCA C9-alkenyl-PCA PCA->C9-alkenyl-PCA Cross-Coupling (e.g., Heck or Suzuki) Protected_alkenyl_halide Protected_alkenyl_halide Protected_alkenyl_halide->C9-alkenyl-PCA Endophenazine_D Endophenazine_D C9-alkenyl-PCA->Endophenazine_D Dihydroxylation & Deprotection G Endophenazine_D Endophenazine_D Cell_Membrane Cell_Membrane Endophenazine_D->Cell_Membrane Enters Cell Electron_Transport_Chain Electron_Transport_Chain Cell_Membrane->Electron_Transport_Chain Interacts with ROS_Generation ROS_Generation Electron_Transport_Chain->ROS_Generation Disrupts & leads to Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage Causes Cell_Death Cell_Death Cellular_Damage->Cell_Death

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Endophenazine D using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine D is a phenazine (B1670421) antibiotic produced by the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Like other members of the endophenazine family, it exhibits antimicrobial properties and is of interest for potential therapeutic applications.[1] Accurate and precise quantification of this compound is essential for research and development activities, including fermentation process optimization, pharmacokinetic studies, and quality control.

This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical procedures for related phenazine compounds and provides a robust framework for the implementation of a validated assay.[3][4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical for analytical method development.

PropertyValueReference
Molecular FormulaC24H26N2O7[5]
Molecular Weight454.5 g/mol [5]
Chemical Structure9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid[5]

Experimental Protocols

Sample Preparation (from Fermentation Broth)

This protocol outlines the extraction of this compound from a Streptomyces anulatus fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • 2 M HCl

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Take 10 mL of the fermentation broth and acidify to a pH of 2.0 using 2 M HCl.

  • Transfer the acidified broth to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Pool the organic layers (ethyl acetate) and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of methanol.[3]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[3]

HPLC Method for Quantification

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient Elution 0-5 min: 20% B5-20 min: 20% to 95% B20-25 min: 95% B25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Calibration Curve Preparation
  • Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound. These values should be experimentally determined during method validation.

ParameterExpected Value
Retention Time (RT) Approximately 15-20 min (to be determined experimentally)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Acidification Acidify to pH 2.0 Fermentation_Broth->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of this compound.

Logical_Relationship cluster_method_dev Method Development & Validation cluster_application Application Selectivity Selectivity/ Specificity Validated_Method Validated HPLC Method Selectivity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD Limit of Detection LOD->Validated_Method LOQ Limit of Quantification LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method QC Quality Control of Fermentation PK_Studies Pharmacokinetic Studies Stability Stability Testing Validated_Method->QC Validated_Method->PK_Studies Validated_Method->Stability

Caption: Key parameters for method validation and application.

Conclusion

The HPLC method detailed in this application note provides a comprehensive framework for the reliable quantification of this compound. Adherence to the outlined protocols for sample preparation and chromatographic analysis, followed by a thorough method validation, will ensure the generation of high-quality, reproducible data essential for research, development, and quality control purposes.

References

Application Notes and Protocols for the Extraction of Endophenazine D from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a family of phenazine (B1670421) antibiotics produced by various strains of the endosymbiotic actinomycete, Streptomyces anulatus.[1] These compounds exhibit a range of biological activities, including antimicrobial effects against Gram-positive bacteria and some fungi.[1] Endophenazine D, a member of this family, is of significant interest to researchers for its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from Streptomyces anulatus culture, intended to aid in natural product chemistry and drug discovery efforts.

Biosynthesis of this compound

The biosynthesis of endophenazines in Streptomyces anulatus originates from the shikimate pathway, a key metabolic route for the production of aromatic compounds.[2] The core structure, phenazine-1-carboxylic acid (PCA), is synthesized from chorismic acid.[3][4] This precursor then undergoes a series of enzymatic modifications to yield the various endophenazine derivatives. The biosynthesis of this compound is believed to follow a similar pathway to other endophenazines, involving a crucial prenylation step catalyzed by a prenyltransferase enzyme.

This compound Biosynthesis Biosynthetic Pathway of this compound chorismic_acid Chorismic Acid pca Phenazine-1-carboxylic Acid (PCA) chorismic_acid->pca phzABCDEFG enzymes dihydro_pca 5,10-Dihydrophenazine-1-carboxylic Acid pca->dihydro_pca Reduction prenylated_intermediate Prenylated Intermediate dihydro_pca->prenylated_intermediate Prenyltransferase (PpzP) + DMAPP endophenazine_d This compound prenylated_intermediate->endophenazine_d Further Modifications (e.g., Hydroxylation, Glycosylation)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols outline the key steps for the cultivation of Streptomyces anulatus and the subsequent extraction and purification of this compound.

Protocol 1: Fermentation of Streptomyces anulatus

This protocol describes the cultivation of Streptomyces anulatus for the production of endophenazines.

Materials:

  • Streptomyces anulatus culture

  • ISP2 broth medium (per 1 L: 4 g yeast extract, 10 g malt (B15192052) extract, 4 g dextrose, pH 7.3)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare a seed culture by inoculating 50 mL of ISP2 broth in a 250 mL Erlenmeyer flask with a loopful of Streptomyces anulatus from a slant or plate.

  • Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

  • For production, inoculate 500 mL of ISP2 broth in a 2 L Erlenmeyer flask with 25 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 100-200 rpm.

  • Monitor the production of this compound periodically by taking a small aliquot of the culture broth for analysis (e.g., by HPLC).

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of the crude phenazine mixture from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate (B1210297)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Transfer the supernatant to a large separatory funnel.

  • Extract the supernatant three times with an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes during each extraction, venting the funnel periodically.

  • Combine the organic (ethyl acetate) layers.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude extract from Protocol 2

  • Silica (B1680970) gel (60 Å)

  • Hexane (B92381)

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative HPLC system with a C18 column

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent mixture (e.g., hexane:ethyl acetate 9:1).

    • Pack a chromatography column with silica gel slurried in hexane.

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Elute with a suitable gradient of organic solvent (e.g., acetonitrile) in water.

    • Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Workflow for this compound Extraction and Purification

This compound Extraction Workflow Workflow for this compound Extraction and Purification fermentation Fermentation of S. anulatus centrifugation Centrifugation fermentation->centrifugation extraction Solvent Extraction (Ethyl Acetate) centrifugation->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Overall workflow for the extraction of this compound.

Data Presentation

Table 1: Representative Fermentation and Extraction Yields

ParameterValue (Illustrative)Notes
Fermentation Titer15 - 25 mg/LHighly dependent on the S. anulatus strain and culture conditions.
Crude Extract Yield100 - 150 mg/LFrom a 1L culture.
Extraction Efficiency>90%For the initial solvent extraction step.

Table 2: Representative Purification Yields

Purification StepRecovery (Illustrative)Purity (Illustrative)
Silica Gel Chromatography50 - 70%70 - 85%
Preparative HPLC60 - 80%>98%
Overall Yield 5 - 10 mg/L From a 1L culture.

Analytical Methods for Identification

The identification and quantification of this compound can be performed using a combination of the following analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment. A C18 reversed-phase column is typically used with a UV detector.

  • Mass Spectrometry (MS): To determine the molecular weight and aid in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural determination of the purified compound.

References

Application Notes and Protocols for Endophenazine D Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a family of phenazine (B1670421) antibiotics produced by endophytic microorganisms, such as Streptomyces anulatus.[1][2] These compounds have garnered interest in the scientific community due to their broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.[1][2] Specifically, endophenazines have shown notable activity against Gram-positive bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of Endophenazine D using the broth microdilution method.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Endophenazines

The following table summarizes the known MIC values for various endophenazines against a range of microorganisms. It is important to note that specific MIC values for this compound are not widely reported in the public domain; the data presented here for related endophenazines can serve as a valuable reference for expected activity.

CompoundMicroorganismStrainMIC (µg/mL)
Endophenazine AStaphylococcus aureusATCC 259236.25 - 32
Endophenazine AMethicillin-Resistant Staphylococcus aureus (MRSA)Clinical Isolates8 - 32
Endophenazine ABacillus subtilis-3.12
Endophenazine AMucor miehei-3.12
Endophenazines (unspecified)Staphylococcus aureusATCC 259238 - 32
Endophenazines (unspecified)Methicillin-Resistant Staphylococcus aureus (MRSA)-8 - 32

Note: The variability in MIC values can be attributed to differences in experimental conditions and the specific strains tested.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for antimicrobial susceptibility testing.

1. Materials

  • This compound

  • Suitable solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus ATCC 25923)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader

  • Micropipettes and sterile tips

  • Incubator

2. Preparation of Microbial Inoculum

a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

b. Suspend the colonies in sterile saline or PBS.

c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done visually or by using a spectrophotometer at a wavelength of 625 nm.

d. Dilute the adjusted microbial suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound Dilutions

a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

b. Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth to create a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

4. Microtiter Plate Assay

a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

b. Transfer 100 µL of the highest concentration of the diluted this compound to the first well of each row to be tested.

c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down the row.

d. The eleventh well should serve as a growth control, containing broth and the microbial inoculum but no this compound. The twelfth well can serve as a sterility control, containing only broth.

e. Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

5. Incubation

a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

6. Determination of MIC

a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

b. Optionally, the growth can be assessed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

Mandatory Visualization

MIC_Assay_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result prep_compound Prepare this compound Stock & Serial Dilutions plate_setup Dispense Broth & Compound Dilutions into 96-Well Plate prep_compound->plate_setup prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation plate_setup->inoculation controls Include Growth & Sterility Controls incubation Incubate at 37°C for 18-24h inoculation->incubation reading Read Results (Visual or OD600) incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Workflow for the this compound MIC assay.

References

Application Notes: Cell Viability Assays for Endophenazine D Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endophenazine D is a member of the phenazine (B1670421) family, a class of redox-active secondary metabolites produced by various bacteria, including endosymbiotic Streptomyces species.[1][2][3] Phenazine compounds are known for their broad spectrum of biological activities, which include antimicrobial, antifungal, and potential anticancer properties.[2][4] The primary mechanism of action for many phenazines is believed to involve the generation of reactive oxygen species (ROS), which induces oxidative stress and can lead to cellular damage, ultimately triggering cell death pathways like apoptosis.

Evaluating the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery. Cytotoxicity assays help determine a compound's therapeutic window and its potential as an anticancer agent by quantifying its ability to inhibit cell growth or kill cancer cells. This document provides detailed protocols for assessing the cytotoxicity of this compound using common, robust cell viability assays.

1. Overview of Recommended Cell Viability Assays

Cell viability assays are essential tools for measuring the number of living, metabolically active cells in a population after exposure to a test compound. The choice of assay depends on the research question, cell type, and available equipment. The most common methods measure metabolic activity or intracellular ATP levels.

  • Tetrazolium Reduction Assays (Colorimetric): These assays, including MTT, MTS, and XTT, measure the reduction of a tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells. The amount of colored product is directly proportional to the number of viable cells.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that must be dissolved in a solubilization agent (like DMSO or acidified isopropanol) before reading the absorbance.

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a formazan product that is soluble in cell culture medium, simplifying the protocol by removing the solubilization step.

  • ATP Assay (Luminescent): This assay quantifies adenosine (B11128) triphosphate (ATP), the principal energy currency of the cell. Only metabolically active cells can synthesize ATP. The CellTiter-Glo® assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present, offering high sensitivity.

Experimental Workflow and Mechanism

The general workflow for assessing cytotoxicity involves treating cultured cells with the test compound, incubating for a defined period, and then using a viability assay to measure the outcome.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5,000-10,000 cells/well) compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (e.g., 24, 48, or 72 hours) treatment->incubation add_reagent 5. Add Viability Reagent (MTT, MTS, or CellTiter-Glo) incubation->add_reagent measure_signal 6. Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal analysis 7. Calculate % Viability & IC50 measure_signal->analysis

General experimental workflow for cytotoxicity testing.

Proposed_Mechanism compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros Redox Cycling stress Mitochondrial Stress (Disrupted Membrane Potential) ros->stress caspases Caspase Activation stress->caspases Release of pro-apoptotic factors apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Proposed cytotoxic mechanism of this compound.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are insoluble in aqueous solution. After solubilization, the concentration of the colored solution is quantified spectrophotometrically, which is proportional to the number of viable cells.

Materials

  • 96-well clear, flat-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: MTS Cell Viability Assay

Principle The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the culture medium. This reaction is facilitated by an electron coupling reagent (like PES) and allows for direct measurement without a solubilization step, making it a more high-throughput friendly assay.

Materials

  • 96-well clear, flat-bottom cell culture plates

  • This compound stock solution

  • Combined MTS/PES solution (follow manufacturer's instructions)

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Procedure

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary by cell type and should be determined empirically.

  • Absorbance Reading: Shake the plate briefly and measure the absorbance at 490 nm.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Principle This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells. The reagent contains a thermostable luciferase and its substrate, luciferin. The luciferase reaction uses ATP from lysed cells to produce a stable "glow-type" luminescent signal that is proportional to the number of viable cells.

Materials

  • 96-well opaque-walled plates (suitable for luminescence)

  • This compound stock solution

  • CellTiter-Glo® Reagent (e.g., CellTiter-Glo® 2.0)

  • Multichannel pipette

  • Luminometer

Procedure

  • Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature before use.

  • Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in steps 1-3 of the MTT protocol. Also, prepare control wells with medium only for background measurement.

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Data Presentation and Analysis

Raw data should be corrected by subtracting the average background reading (from wells with medium only). Cell viability is then expressed as a percentage relative to the vehicle-treated control cells.

Calculation of Percent Viability:

  • % Viability = [(Signal_Sample - Signal_Background) / (Signal_Vehicle Control - Signal_Background)] x 100

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent viability against the log concentration of this compound and fitting the data to a nonlinear regression curve (log(inhibitor) vs. response -- variable slope).

Table 1: Example Raw Absorbance Data (MTS Assay)
Concentration (µM)Rep 1Rep 2Rep 3Average
Medium Blank0.0520.0550.0530.053
Vehicle Control (0 µM)1.2541.2881.2711.271
11.1531.1891.1701.171
50.9881.0120.9950.998
100.7510.7350.7440.743
250.4200.4350.4110.422
500.1890.1950.1910.192
1000.0810.0850.0830.083
Table 2: Example Calculated Percent Viability
Concentration (µM)Average AbsorbanceCorrected Absorbance% Viability
Vehicle Control (0 µM)1.2711.218100.0%
11.1711.11891.8%
50.9980.94577.6%
100.7430.69056.6%
250.4220.36930.3%
500.1920.13911.4%
1000.0830.0302.5%
Table 3: Summary of this compound IC₅₀ Values across Different Cell Lines
Cell LineCancer TypeIncubation Time (h)Assay UsedIC₅₀ (µM)
HeLaCervical Cancer48MTS12.5
HepG2Liver Cancer48MTS35.2
MDA-MB-231Breast Cancer48MTS9.8
A549Lung Cancer48MTS21.7

References

Application Notes and Protocols for Endophenazine D in a Murine Model of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for Endophenazine D is limited in publicly available literature. The following application notes and protocols are based on the known properties of the broader class of endophenazine and phenazine (B1670421) antibiotics and are intended to serve as a comprehensive guide for research. The quantitative data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a member of the phenazine family of antibiotics, which are naturally occurring heterocyclic compounds produced by various bacteria, including Streptomyces anulatus.[1][2] The endophenazine class of molecules has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This document provides detailed protocols for evaluating the in vivo efficacy of this compound in a mouse model of bacterial infection, along with a proposed mechanism of action and representative data presentation.

Proposed Mechanism of Action

The antibacterial effect of phenazine compounds is generally attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[3][4] This process can induce significant oxidative stress within bacterial cells, resulting in damage to DNA, proteins, and lipids, ultimately leading to cell death.

G cluster_bacteria Bacterial Cell Endophenazine_D This compound (Reduced) Endophenazine_D_Ox This compound (Oxidized) Endophenazine_D->Endophenazine_D_Ox e⁻ Superoxide O₂⁻ (Superoxide) Endophenazine_D->Superoxide Transfers e⁻ to O₂ Endophenazine_D_Ox->Endophenazine_D Cellular Reductases (e.g., NADH) O2 O₂ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) H2O2->Cellular_Damage Oxidative Stress Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death G cluster_workflow Experimental Workflow Acclimatization Acclimatize Mice (7 days) Infection Induce Peritonitis (Intraperitoneal injection of MRSA) Acclimatization->Infection Treatment Administer Treatment (this compound, Vehicle, or Vancomycin) 1-hour post-infection Infection->Treatment Monitoring Monitor Survival and Clinical Signs (daily for 7 days) Treatment->Monitoring Endpoint Endpoint Analysis (Day 7 or at humane endpoint) Monitoring->Endpoint Bacterial_Load Determine Bacterial Load (Spleen, Liver, Blood) Endpoint->Bacterial_Load Data_Analysis Data Analysis Bacterial_Load->Data_Analysis

References

Application of Endophenazine D in Agricultural Fungal Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the antifungal activity of Endophenazine D against agricultural fungal pathogens. The following application notes and protocols are based on the broader class of endophenazines and the well-studied, structurally related phenazine (B1670421) compounds, such as Endophenazine A and Phenazine-1-carboxylic acid (PCA). These protocols and data should serve as a starting point for the investigation of this compound.

Introduction

Endophenazines are a family of phenazine antibiotics produced by various bacteria, including the endosymbiotic actinomycete Streptomyces anulatus.[1][2] This class of compounds, including Endophenazines A-D, has demonstrated antimicrobial properties against Gram-positive bacteria and some filamentous fungi.[1][3] Phenazine compounds, in general, are recognized for their potential as biopesticides due to their broad-spectrum antifungal activity.[3] The proposed mechanism of action for phenazines involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in fungal pathogens.[4] This document provides a framework for researchers to evaluate the potential of this compound in the control of agricultural fungal diseases.

Quantitative Data Summary

Specific minimum inhibitory concentration (MIC) or effective concentration (EC50) values for this compound are not widely available. The following tables provide data for the related compound Phenazine-1-carboxylic acid (PCA) to serve as a reference for designing experiments with this compound.

Table 1: In Vitro Antifungal Activity of Phenazine-1-Carboxylic Acid (PCA) against Common Phytopathogens

Fungal PathogenCommon Disease CausedEC50 (µg/mL)
Pestalotiopsis kenyanaBayberry Blight~2.32

Data sourced from studies on Phenazine-1-carboxylic acid (PCA).

Mechanism of Action: Proposed Signaling Pathway

The primary antifungal mechanism of phenazine compounds is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).

cluster_fungal_cell Fungal Cell Endophenazine This compound ROS Reactive Oxygen Species (ROS) Generation Endophenazine->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage MitochondrialDysfunction->ROS Apoptosis Programmed Cell Death (Apoptosis) MitochondrialDysfunction->Apoptosis CellularDamage->Apoptosis

Caption: Proposed mechanism of this compound-induced fungal cell death.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound's antifungal activity.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.[4][5]

Materials:

  • Pure this compound

  • Target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Appropriate growth medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (microplate reader)

  • Sterile water, saline, or Phosphate-Buffered Saline (PBS)

  • Hemocytometer or spectrophotometer for spore counting

  • Positive control antifungal (e.g., Amphotericin B)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal pathogen on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation.

    • Harvest spores by flooding the plate with sterile water or saline and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).[5] Ensure the final DMSO concentration in the wells is non-inhibitory to fungal growth (typically ≤1%).

  • Microtiter Plate Assay:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Transfer 100 µL of the highest concentration of the diluted this compound to the first well of each row.

    • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

    • Add 100 µL of the final fungal inoculum to each well (except for a sterility control well).

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the growth control wells.[5]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]

    • Growth can also be assessed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits fungal growth by a certain percentage (e.g., 90%) compared to the growth control.[5]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Plate Plate Setup: - Broth - Compound Dilutions - Inoculum Inoculum->Plate Compound Prepare this compound Serial Dilutions Compound->Plate Incubate Incubate Plate Plate->Incubate Read Read Results (Visually or Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for MIC determination.

Seed Treatment Protocol for Fungal Disease Control

This protocol outlines a method for applying this compound as a seed treatment to assess its efficacy in protecting seedlings from soil-borne or seed-borne fungal pathogens.

Materials:

  • Pure this compound

  • Seeds of a susceptible crop species

  • Spores or mycelium of a relevant plant pathogenic fungus

  • Sterile soil or potting mix

  • Pots or trays for planting

  • Solvent for this compound (e.g., ethanol, acetone)

  • Adherent (e.g., carboxymethyl cellulose)

  • Growth chamber or greenhouse

Procedure:

  • Preparation of Pathogen Inoculum:

    • Culture the fungal pathogen on a suitable medium to produce a sufficient quantity of spores or mycelium for soil infestation.

  • Preparation of this compound Seed Coating Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent.

    • Prepare different concentrations of the coating solution to test a range of application rates.

    • Add an adherent to the solution to ensure even coating of the seeds.

  • Seed Treatment:

    • Place a known weight of seeds in a container.

    • Add the this compound coating solution and mix thoroughly until all seeds are uniformly coated.

    • Allow the seeds to air dry completely in a sterile environment.

    • Prepare control seeds treated with the solvent and adherent only.

  • Planting:

    • Infest sterile soil with the fungal pathogen at a known concentration.

    • Fill pots or trays with the infested soil.

    • Sow the treated and control seeds in the infested soil.

  • Growth Conditions and Data Collection:

    • Maintain the plants in a growth chamber or greenhouse with controlled environmental conditions.

    • After a predetermined period, assess disease severity by measuring parameters such as germination rate, seedling height, root length, fresh/dry weight, and disease incidence/severity.

    • Calculate the percentage of disease control compared to the untreated control.

Future Research Directions

The potential of this compound as an agricultural fungicide warrants further investigation. Key research areas should include:

  • Spectrum of Activity: Determining the MIC and EC50 values of pure this compound against a broad range of economically important phytopathogenic fungi.

  • In Vivo Efficacy: Conducting greenhouse and field trials to evaluate the efficacy of this compound in controlling fungal diseases on various crops.

  • Formulation Development: Creating stable and effective formulations to enhance the bioavailability and persistence of this compound in agricultural settings.

  • Toxicology and Environmental Impact: Assessing the safety profile of this compound for non-target organisms and its fate in the environment.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in fungal pathogens.

References

Application Notes and Protocols for Endophenazine D as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific data on the anticancer activity of Endophenazine D. The following application notes and protocols are based on the broader class of phenazine (B1670421) compounds and, more specifically, on data available for Endophenazine A, a structurally related compound. This information is intended to provide a framework for the potential investigation of this compound as an anticancer agent.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their diverse biological activities, including antimicrobial and potential anticancer effects.[1] Endophenazines A-D are members of this family, isolated from the endosymbiotic bacterium Streptomyces anulatus.[2][3] While the biological activities of Endophenazines A-D have been described to include antimicrobial and herbicidal properties, specific data on their cytotoxic effects against cancer cells is limited, particularly for this compound.[2][4][5] This document outlines the potential anticancer properties of phenazines, using Endophenazine A as a case study, and provides detailed protocols for evaluating the cytotoxic and apoptotic effects of compounds like this compound.

The proposed mechanism of action for the anticancer effects of many phenazine compounds involves the generation of reactive oxygen species (ROS).[6][7] This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately inducing programmed cell death (apoptosis) in cancer cells.[6]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Endophenazine A against several human cancer cell lines and a non-cancerous cell line, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of Endophenazine A (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)
HeLaCervical Cancer30.40 - 32.51
HepG2Liver Cancer78.32 - 86.45
MDA-MB-231Breast Cancer23.41 - 28.26
VeroNormal Kidney Cells317.44 - 328.63

Data sourced from a study on endophenazines from Streptomyces prasinus ZO16.[8] The higher IC50 value against the non-cancerous Vero cell line suggests a degree of selectivity for cancer cells.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of a compound on cancer and non-cancerous cell lines.[6]

Materials:

  • This compound (or other test compound)

  • Cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231) and a non-cancerous cell line (e.g., Vero)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plates for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate treatment Treat cells with this compound start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Measure absorbance solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

G cluster_pathway Proposed Signaling Pathway for Phenazine-Induced Apoptosis phenazine Phenazine (e.g., this compound) ros Increased ROS (Reactive Oxygen Species) phenazine->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Generalized ROS-mediated mitochondrial apoptosis pathway induced by phenazines.

References

Application Notes and Protocols for the In Vivo Formulation of Endophenazine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a suitable formulation of Endophenazine D for in vivo studies. Due to the limited availability of public data on the specific physicochemical properties of this compound, this document outlines a systematic approach to formulation development, starting with solubility screening and progressing to the preparation of various types of formulations.

Introduction to this compound

This compound is a phenazine (B1670421) antibiotic produced by the endosymbiotic actinomycete Streptomyces anulatus.[1] Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox activity and broad biological effects.[2] Endophenazines, including this compound, have demonstrated antimicrobial activities against Gram-positive bacteria and some fungi.[1][2] The prenyl group characteristic of some endophenazines is thought to enhance their biological activity.[2] While specific data on this compound is scarce, related phenazine compounds are known to exert their effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][4]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below. The lack of aqueous solubility data necessitates an initial solubility screening to guide formulation development.

PropertyValueSource
Molecular Formula C24H26N2O7[5]
Molecular Weight 454.5 g/mol [5]
Appearance Yellowish solid (Inferred from phenazine class)[6]
Aqueous Solubility Not reported
pKa Not reported
LogP Not reported

Experimental Workflow for Formulation Development

The following diagram outlines the logical workflow for developing an in vivo formulation for a compound with unknown solubility, such as this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Preparation & Analysis cluster_3 Phase 4: In Vivo Study Preparation A Obtain this compound B Solubility Screening in Pharmaceutically Acceptable Excipients A->B C Soluble in Aqueous-Based Vehicle? B->C D Develop Aqueous Solution C->D Yes E Soluble in Co-solvents/Surfactants? C->E No K Prepare Formulation Prototype D->K F Develop Co-solvent or Micellar Solution E->F Yes G Soluble in Lipids/Oils? E->G No F->K H Develop Lipid-Based Formulation (e.g., SEDDS) G->H Yes I Poor Solubility in All Tested Excipients G->I No H->K J Develop Suspension or Utilize Particle Size Reduction I->J J->K L Characterize Formulation (e.g., pH, Osmolality, Particle Size) K->L M Assess Short-Term Stability L->M N Sterile Filtration (if applicable) M->N O Aseptic Filling into Vials N->O P Final Product for Dosing O->P

Figure 1: Workflow for this compound formulation development.

Experimental Protocols

Protocol 1: Solubility Screening of this compound

This protocol outlines the steps to determine the approximate solubility of this compound in a variety of pharmaceutically acceptable excipients.

Materials:

  • This compound

  • A selection of solvents and excipients (see table below for suggestions)

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed vial. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of the selected solvent or excipient to the vial.

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for undissolved solid.

  • If undissolved solid is present, centrifuge the samples to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL.

Table of Suggested Excipients for Solubility Screening:

ClassExcipient
Aqueous Purified Water, Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) pH 7.4
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15
Oils/Lipids Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol 2: Preparation of a Co-solvent-Based Formulation

This protocol is suitable if this compound shows good solubility in a mixture of co-solvents.

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol

  • Saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound for the desired final concentration and volume.

  • Weigh the this compound and place it in a sterile beaker or vial.

  • Add the required volume of PEG 400 and vortex until the compound is completely dissolved.

  • Add the required volume of Propylene Glycol and mix thoroughly.

  • Slowly add the saline solution to the organic phase while stirring to reach the final volume.

  • Visually inspect the solution for any precipitation. If the solution remains clear, proceed to the next step.

  • Sterilize the formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Label the vial with the compound name, concentration, date of preparation, and expiration date.

Example Co-solvent Formulation:

ComponentPercentage (v/v)
PEG 40040%
Propylene Glycol10%
0.9% Saline50%
Protocol 3: Preparation of a Suspension Formulation

This protocol is applicable if this compound has low solubility in most vehicles.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • 0.1% (v/v) Tween® 80

  • Mortar and pestle or homogenizer

  • Sterile vials

Procedure:

  • Prepare the vehicle by dissolving Tween® 80 in the 0.5% CMC solution.

  • Weigh the required amount of this compound.

  • If not already micronized, reduce the particle size of this compound using a mortar and pestle.

  • Add a small amount of the vehicle to the this compound powder to form a paste.

  • Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is formed.

  • Transfer the suspension to a sterile vial.

  • Label appropriately. Note: This formulation will require vortexing before each administration to ensure dose uniformity.

Proposed Signaling Pathway for this compound

Based on the known mechanisms of other phenazine antibiotics, this compound is likely to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Damage & Signaling A This compound B Cellular Reductases (e.g., NADPH oxidase) A->B interacts with C Molecular Oxygen (O2) B->C reduces D Superoxide (O2-) C->D generates E Reactive Oxygen Species (ROS) (e.g., H2O2, •OH) D->E leads to F Oxidative Stress E->F induces G Lipid Peroxidation F->G H Protein Oxidation F->H I DNA Damage F->I J Mitochondrial Dysfunction F->J K Activation of Stress-Activated Kinases (e.g., JNK, p38 MAPK) I->K L Apoptosis Signaling Cascade (e.g., Caspase activation) J->L K->L M Cell Death L->M

Figure 2: Proposed signaling pathway for this compound-induced cytotoxicity.

Safety and Handling

  • When preparing formulations, always work in a clean and, if necessary, sterile environment (e.g., a laminar flow hood) to prevent contamination.[7]

  • All components used in the formulation should be of pharmaceutical grade whenever possible.[8]

  • Formulations for parenteral administration must be sterile.[7]

  • Properly label all prepared formulations with the compound name, concentration, date of preparation, and an appropriate expiration date.[8]

  • Store formulations under conditions that ensure their stability, sterility, and potency.[7]

By following this systematic approach, researchers can develop a robust and appropriate formulation for this compound to conduct meaningful in vivo studies, even in the absence of extensive prior knowledge of its physicochemical properties.

References

Application Notes and Protocols: Endophenazine D Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine D is a member of the phenazine (B1670421) family of natural products, known for their diverse biological activities, including antimicrobial and herbicidal properties.[1] While the bioactivities of endophenazines are recognized, the specific molecular targets of this compound remain largely uncharacterized. The identification and validation of these targets are critical steps in understanding its mechanism of action and for the potential development of new therapeutic agents.

These application notes provide a comprehensive overview of modern techniques and detailed protocols for the identification and validation of the molecular targets of novel compounds like this compound. The methodologies described herein are designed to guide researchers through a systematic and robust process of target discovery, from initial unbiased screening to rigorous validation of target engagement and biological relevance.

I. Target Identification Strategies

Target identification aims to pinpoint the specific biomolecules (e.g., proteins, nucleic acids) with which a small molecule interacts to elicit its biological effect. A multi-pronged approach, combining different experimental strategies, is often the most effective.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification.[2][3] They rely on the specific binding interaction between the small molecule and its target protein(s).

In this technique, a modified version of this compound, functionalized with an affinity tag (e.g., biotin), is used to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[3][4] The captured proteins are then identified using mass spectrometry.

Experimental Workflow for AP-MS

APMS_Workflow cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_analysis Analysis A Synthesize tagged This compound B Immobilize on beads A->B D Incubate lysate with beads B->D C Prepare cell lysate C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G Protein digestion (e.g., Trypsin) F->G H LC-MS/MS analysis G->H I Data analysis & Protein ID H->I

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

  • Synthesis and Immobilization:

    • Synthesize an analog of this compound with a linker and a biotin (B1667282) tag.

    • Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.

  • Cell Lysis and Incubation:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Incubate the cell lysate with the this compound-coated beads for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the protein bands with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

    • Identify the proteins using a protein database search algorithm.

Phenotypic-Based Approaches

These methods identify targets based on a change in the protein's properties upon ligand binding, without requiring modification of the small molecule.

CETSA is a powerful technique to assess target engagement in a cellular context.[6][7] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[6][7]

Experimental Workflow for CETSA

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A Treat cells with This compound or vehicle B Heat cell aliquots at different temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble protein (e.g., Western Blot, MS) C->D E Generate melt curves D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Melt Curve Generation

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[7]

  • Thermal Challenge:

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[7]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.[7]

    • Centrifuge the lysates at high speed to pellet aggregated proteins.[7]

    • Collect the supernatant (soluble protein fraction).

    • Quantify the amount of a specific target protein in the soluble fraction using Western blotting or other protein detection methods.[6]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each heated sample to the unheated control.

    • Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.[7]

II. Target Validation Strategies

Once potential targets are identified, they must be validated to confirm that they are responsible for the biological effects of this compound.[8][9]

Biophysical Validation

These methods confirm the direct binding of the compound to the target protein and quantify the interaction.

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.[10][11]

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip.

    • Activate the chip surface.

    • Immobilize the purified putative target protein (ligand) onto the sensor chip surface.[10]

  • Analyte Binding:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface.[10]

  • Data Acquisition and Analysis:

    • Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram.[12]

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

    • Regenerate the sensor chip surface to remove bound analyte.

    • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]

Functional Validation in a Cellular Context

These experiments aim to demonstrate that the interaction between this compound and its target leads to a functional consequence in cells.

If a kinase is identified as a potential target, its enzymatic activity can be measured in the presence of this compound.

Protocol 4: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

  • Kinase Reaction Setup:

    • In a 96-well plate, add the purified kinase, its specific substrate, and the kinase reaction buffer.

    • Add serial dilutions of this compound or a vehicle control.

    • Initiate the kinase reaction by adding ATP.[13]

  • ADP Detection:

    • After a defined incubation period, stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[14]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.[14]

  • Data Analysis:

    • Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity.[14]

    • Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Hypothetical Signaling Pathway Involving a Target Kinase

Signaling_Pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor TargetKinase Target Kinase (e.g., Kinase X) Adaptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate P TF Transcription Factor Substrate->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Ligand External Signal Ligand->Receptor EndoD This compound EndoD->TargetKinase

Caption: Hypothetical signaling pathway modulated by this compound.

III. Data Presentation

Quantitative data from the validation experiments should be summarized for clear comparison.

Table 1: Summary of Biophysical Interaction Data (SPR)

ParameterValue
Association Rate (ka) (1/Ms)1.5 x 10⁵
Dissociation Rate (kd) (1/s)3.0 x 10⁻⁴
Affinity (KD) (nM) 2.0

Table 2: Summary of Functional Assay Data (Kinase Assay)

AssayIC50 (µM)
Target Kinase X Activity0.5
Off-Target Kinase Y Activity> 50
Off-Target Kinase Z Activity> 50

Conclusion

The identification and validation of molecular targets for novel compounds like this compound is a multifaceted process that requires the integration of various biochemical, biophysical, and cellular techniques. The protocols and workflows outlined in these application notes provide a robust framework for researchers to elucidate the mechanism of action of this compound, which is an essential step towards its development as a potential therapeutic agent. By systematically applying these methodologies, the scientific community can unlock the full potential of this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Endophenazine D Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Endophenazine D is a fictional compound. The following guidance is based on established principles of pharmaceutical stability, degradation pathways for common functional groups, and best practices for drug development. The information provided is for illustrative purposes for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues you might encounter during the storage and handling of this compound.

Issue 1: Loss of Potency in this compound Solid-State Batches

Question: My solid this compound, stored at the recommended 2-8°C, is showing a significant loss of potency and the appearance of a new peak in my HPLC analysis. What could be the cause?

Possible Causes & Solutions:

  • Inadequate Protection from Light: this compound possesses a (hypothetical) conjugated aromatic system making it susceptible to photolytic degradation.[1][2][3] Even brief exposure to lab lighting over time can be detrimental.

    • Solution: Always store solid this compound in amber vials or containers completely wrapped in aluminum foil to block light.[2][4] Handle the compound under low-light conditions or yellow light where possible.

  • Moisture Ingress: The compound contains an ester functional group, which is prone to hydrolysis, a process accelerated by the presence of water.[1][2][5]

    • Solution: Store this compound in a desiccator or a controlled low-humidity environment.[4] Ensure containers are tightly sealed. For highly sensitive applications, consider packaging under an inert gas like nitrogen or argon.[6]

  • Temperature Fluctuations: Frequent removal from cold storage can lead to condensation, introducing moisture.

    • Solution: Aliquot the bulk sample into smaller, single-use vials. This prevents repeated warming and cooling of the entire batch. Allow vials to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Issue 2: Rapid Degradation of this compound in Solution

Question: I've prepared a stock solution of this compound in DMSO for my cell-based assays. After 24 hours at 4°C, I've lost over 30% of the active compound. Why is it degrading so quickly?

Possible Causes & Solutions:

  • Hydrolysis: The ester and lactam moieties in this compound are highly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][5]

    • Solution: Prepare solutions fresh before each experiment. If short-term storage is necessary, perform a pH-rate profile study to determine the pH of maximum stability and buffer the solution accordingly.[6] For long-term storage, flash-freeze aliquots at -80°C immediately after preparation.

  • Oxidation: The tertiary amine in this compound can be susceptible to oxidation, especially in the presence of trace metals or dissolved oxygen.[1][7]

    • Solution: Use high-purity, de-gassed solvents to prepare solutions.[6] If compatible with your experimental system, consider adding a small amount of an antioxidant. Store solution aliquots under an inert atmosphere (nitrogen or argon).

  • Solvent Interaction: While DMSO is a common solvent, it can sometimes participate in or accelerate degradation reactions.

Issue 3: Inconsistent Results Between Experiments

Question: My experimental results with this compound are not reproducible. I suspect the integrity of the compound is varying. How can I ensure consistency?

Possible Causes & Solutions:

  • Inconsistent Sample Handling: Different users may be handling the compound differently, leading to varying levels of degradation.

    • Solution: Establish and adhere to a strict Standard Operating Procedure (SOP) for the handling, storage, and preparation of this compound solutions. This should include details on light protection, temperature equilibration, and solvent quality.

  • Use of a Non-Stability-Indicating Analytical Method: Your current HPLC method may not be separating the parent this compound peak from its degradation products, leading to inaccurate quantification.[8][9][10]

    • Solution: Develop and validate a stability-indicating HPLC method.[11] This involves performing forced degradation studies to generate degradation products and ensuring the analytical method can resolve them from the active pharmaceutical ingredient (API).[10][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: Based on its fictional structure containing ester, lactam, and tertiary amine functional groups within a conjugated system, the primary degradation pathways are hydrolysis, oxidation, and photolysis.[1][2][7] Hydrolysis targets the ester and lactam bonds, oxidation affects the tertiary amine, and photolysis can be initiated by light absorption in the aromatic system.[1][3]

Q2: What are the ideal storage conditions for solid this compound? A2: For long-term storage (months to years), solid this compound should be stored at -20°C or below, protected from light in amber, tightly sealed containers, and in a desiccated environment. For short-term storage (days to weeks), 2-8°C under the same light and moisture-proof conditions is acceptable.[14]

Q3: How should I prepare and store stock solutions? A3: It is strongly recommended to prepare solutions fresh for each use. If you must store solutions, prepare concentrated stocks in an anhydrous, high-purity solvent (e.g., DMSO), dispense into single-use aliquots in amber vials, purge with nitrogen or argon, and store at -80°C. Thaw aliquots quickly and use them immediately. Avoid repeated freeze-thaw cycles.

Q4: What is a "forced degradation" study and why is it necessary? A4: A forced degradation or stress testing study involves intentionally exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[12][15][16] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can accurately measure the drug in the presence of these degradants.[13][17]

Q5: My this compound powder has changed color from white to pale yellow. Is it still usable? A5: A change in color is a visual indicator of chemical degradation. The compound should not be used. This change likely indicates the formation of degradation products, which could have altered biological activity or introduce toxicity into your experiments. The batch should be discarded, and storage procedures should be reviewed to prevent this in the future.

Data Presentation

Table 1: Stability of Solid this compound Under Different Storage Conditions
ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Desiccated 099.8White Powder
699.7White Powder
1299.6White Powder
2-8°C, Dark, Desiccated 099.8White Powder
698.5White Powder
1297.1Off-white Powder
25°C, Ambient Light 099.8White Powder
185.2Pale Yellow Powder
360.5Yellow Powder
40°C, 75% RH, Dark 099.8White Powder
172.4Clumpy, Yellow Powder
345.3Brownish Tacky Solid
Table 2: Stability of this compound (10 mM) in Solution (DMSO) at 4°C
Time (Hours)% Remaining (Stored in Clear Vial)% Remaining (Stored in Amber Vial)
0100.0100.0
688.395.1
1275.990.4
2461.582.3
4840.268.1

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound to support the development of a stability-indicating analytical method.

Methodology:

  • Preparation: Prepare five separate 1 mg/mL solutions of this compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: To one sample, add 1M HCl to reach a final concentration of 0.1M HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: To a second sample, add 1M NaOH to reach a final concentration of 0.1M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: To a third sample, add 30% hydrogen peroxide to reach a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[6]

  • Thermal Degradation: Store a fourth sample (in solution) and a sample of solid powder at 70°C for 48 hours, protected from light.[6]

  • Photolytic Degradation: Expose the fifth sample to a calibrated light source providing ICH Q1B-compliant UV and visible light exposure. Wrap a control sample in aluminum foil and place it in the same chamber.[6][12]

  • Analysis: At the end of the stress period, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS to identify and profile the degradation products.

Protocol 2: Establishing a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from all process impurities and degradation products generated during forced degradation studies.

Methodology:

  • Column & Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase compositions. Example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Analysis of Stressed Samples:

    • Inject a mixture (cocktail) of the samples from the forced degradation study (Protocol 1).

    • The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks.

  • Method Optimization:

    • Adjust the gradient slope, flow rate (start at 1.0 mL/min), column temperature (start at 30°C), and mobile phase pH to improve the resolution of critical peak pairs.

    • Utilize a photodiode array (PDA) detector to check for peak purity of the parent peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

  • Validation: Once the optimal method is established, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

G Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (+H2O) cluster_oxidation Oxidation (+O2) cluster_photolysis Photolysis (hν) A This compound (Ester & Lactam Intact) B Hydrolyzed Product 1 (Carboxylic Acid + Amine) A->B Base/Acid Catalyzed C Hydrolyzed Product 2 (Ring-Opened Lactam) A->C Base/Acid Catalyzed D This compound (Tertiary Amine) E N-oxide Degradant D->E Trace Metals, Peroxides F This compound (Aromatic System) G Photodegradant (e.g., Rearranged Isomer) F->G UV/Vis Light

Caption: Major chemical degradation pathways for this compound.

G Experimental Workflow for Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study A Perform Forced Degradation Study (Acid, Base, Heat, Light, Ox.) B Profile Degradants (HPLC-MS) A->B C Develop & Optimize Stability-Indicating HPLC Method B->C D Validate Method (ICH Guidelines) C->D E Place Batches on Stability (Long-term & Accelerated Conditions) D->E Method Ready F Pull Samples at Defined Timepoints (e.g., 0, 3, 6, 12 mo.) E->F G Analyze Samples using Validated HPLC Method (Purity, Potency, Degradants) F->G H Analyze Data & Determine Shelf-Life G->H

Caption: Workflow for stability-indicating method development and testing.

G Troubleshooting Logic for Potency Loss Start Potency Loss Detected CheckState Is the sample Solid or Solution? Start->CheckState SolidPath Solid State CheckState->SolidPath Solid SolutionPath Solution State CheckState->SolutionPath Solution CheckLight Stored in Amber Vial & in Dark? SolidPath->CheckLight CheckMoisture Stored with Desiccant / Low Humidity? CheckLight->CheckMoisture Yes CausePhoto Root Cause: Photodegradation CheckLight->CausePhoto No CauseHydrolysis Root Cause: Hydrolysis CheckMoisture->CauseHydrolysis No CheckFresh Was solution prepared fresh (<8h)? SolutionPath->CheckFresh CheckSolvent Using Anhydrous, High-Purity Solvent? CheckFresh->CheckSolvent Yes CauseSolution Root Cause: Solution Instability (Hydrolysis/Oxidation) CheckFresh->CauseSolution No CauseSolvent Root Cause: Solvent Impurities CheckSolvent->CauseSolvent No

Caption: Decision tree for troubleshooting this compound potency loss.

References

Technical Support Center: Endophenazine D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Endophenazine D, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common issue where a peak is asymmetrical, featuring a "tail" that extends from the right side of the peak.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate inefficiencies in the separation process.[1][2]

Peak asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing, while values above 2.0 can be unacceptable for methods requiring high precision.

Q2: My this compound peak is exhibiting significant tailing. What is the most likely cause?

The most probable cause of peak tailing for this compound is secondary chemical interactions between the analyte and the stationary phase. This compound is a nitrogen-containing heterocyclic compound. Molecules with basic nitrogen functional groups, like phenazines, are prone to strong interactions with acidic, ionized silanol (B1196071) groups (Si-O⁻) that are often present on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).

This unwanted ionic interaction acts as a secondary retention mechanism, which slows the elution of a portion of the analyte molecules, resulting in a tailed peak.

Q3: How can I adjust my mobile phase to reduce peak tailing for this compound?

Mobile phase optimization is a critical first step in addressing peak tailing for basic compounds.

  • pH Adjustment: The pH of the mobile phase is the most powerful tool for controlling silanol interactions.

    • Low pH (2.5-3.5): Lowering the pH ensures that the surface silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the (now protonated) basic analyte. This is often the most effective strategy.

    • High pH ( >8): Using a high pH can suppress the ionization of the basic analyte itself, leaving it in a neutral state. However, this requires a pH-stable column, as traditional silica (B1680970) columns can dissolve at a pH above 8.

  • Buffer Strength and Type: An inadequate buffer can lead to pH shifts within the column, causing inconsistent interactions and peak tailing.

    • Ensure the buffer concentration is sufficient, typically between 20-50 mM.

    • Choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH. Common buffers include phosphate (B84403) for low-to-mid pH and acetate (B1210297) for mid-range pH.

  • Use of Additives: Sometimes, a sacrificial base like triethylamine (B128534) (TEA) is added to the mobile phase. TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.

Q4: Could my HPLC column be the source of the peak tailing?

Yes, the column is a frequent source of peak shape problems.

  • Column Chemistry: For basic compounds, not all C18 columns are the same.

    • Use a modern, high-purity silica column that is fully end-capped. End-capping uses small silanes to block a majority of the residual silanol groups.

    • Consider columns with polar-embedded or polar-endcapped phases, which are designed to provide a protective shield against silanol interactions.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Using a guard column can help protect the analytical column from such contaminants.

  • Column Void: A void or channel in the packing material, often at the column inlet, can cause significant peak distortion, including tailing and splitting. This can result from pressure shocks or operating outside the column's recommended pH range.

  • Column Age: Over time and many injections, the stationary phase can degrade, exposing more active silanol sites. If a new column of the same type resolves the issue, it is a clear sign that the old column has failed.

Q5: What are extra-column effects and can they cause peak tailing?

Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the analytical column itself. This is caused by "dead volume" in the system. To minimize these effects:

  • Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005").

  • Keep the tubing length between the injector, column, and detector as short as possible.

  • Ensure all fittings and connections are secure and properly seated to avoid leaks or small voids.

Q6: Can my sample injection cause peak tailing?

Yes, two primary factors related to the sample injection can cause issues:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing. Try diluting the sample or reducing the injection volume to see if the peak shape improves.

  • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile into a mobile phase with 10% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Summary

The table below summarizes the common causes of peak tailing and their corresponding solutions.

Potential Cause Symptoms Primary Solution(s) Secondary Action(s)
Secondary Silanol Interactions Tailing specific to basic compounds like this compound.Lower mobile phase pH to 2.5-3.5.Use a highly deactivated, end-capped column; Add a basic modifier (e.g., TEA) to the mobile phase.
Insufficient Buffering Inconsistent retention times and peak shapes.Increase buffer concentration to 20-50 mM; Ensure mobile phase pH is within 1 unit of buffer pKa.Manually prepare the mobile phase to check for proportioning valve errors.
Column Contamination Tailing develops over a series of injections; pressure may increase.Reverse-flush the column with a strong solvent; Replace the guard column.Improve sample cleanup procedures (e.g., SPE, filtration).
Column Void / Bed Deformation Sudden drop in pressure; split or severely tailed peaks.Replace the column.Avoid sudden pressure changes and operate within the column's specified pH and pressure limits.
Sample Overload Peak tailing worsens at higher concentrations.Reduce injection volume or dilute the sample.Use a column with a higher loading capacity (larger diameter or pore size).
Inappropriate Injection Solvent Distorted or split peaks, especially for early-eluting compounds.Dissolve the sample in the mobile phase.Reduce injection volume.
Extra-Column Volume Broadening or tailing of all peaks in the chromatogram.Use shorter, narrower-bore tubing; Check all fittings.Use a detector cell with a smaller volume if possible.

Visual Troubleshooting Guides

The Chemical Basis of Peak Tailing

The diagram below illustrates the fundamental chemical interaction responsible for the peak tailing of basic compounds like this compound on silica-based stationary phases.

Interaction of a Basic Analyte with the Stationary Phase cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase silanol Ionized Silanol Group (-SiO⁻) siloxane Siloxane Bridge (-Si-O-Si-) analyte Protonated this compound (Basic Analyte, BH⁺) analyte->silanol Unwanted Ionic Interaction (Causes Peak Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

Logical Troubleshooting Workflow

Follow this workflow to systematically diagnose the root cause of peak tailing.

decision decision solution solution start Peak Tailing Observed for This compound q1 Is tailing on ALL peaks or just this compound? start->q1 check_chem Likely Chemical Interaction (Secondary Retention) q1->check_chem Just this compound (or other bases) check_system Likely System or Column Hardware Issue q1->check_system All Peaks check_ph Adjust Mobile Phase pH (Try pH 2.5-3.5) check_chem->check_ph check_fittings Check for Leaks/ Loose Fittings check_system->check_fittings q2 Problem Solved? check_ph->q2 s1 Optimize & Finalize Method q2->s1 Yes check_buffer Increase Buffer Strength (20-50 mM) q2->check_buffer No q3 Problem Solved? check_buffer->q3 q3->s1 Yes check_column_chem Change Column: Use high-purity, end-capped, or polar-embedded phase q3->check_column_chem No q4 Problem Solved? check_fittings->q4 q4->s1 Yes check_ecv Reduce Extra-Column Volume (shorter/narrower tubing) q4->check_ecv No q5 Problem Solved? check_ecv->q5 q5->s1 Yes check_column_health Check for Column Void/ Contamination q5->check_column_health No flush_column Flush or Replace Column/ Guard Column check_column_health->flush_column

Caption: Systematic workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH and Buffer Optimization

This protocol aims to mitigate silanol interactions by systematically adjusting the mobile phase pH.

  • Baseline Experiment: Prepare the mobile phase according to your current method. Inject a standard of this compound and record the chromatogram, noting the peak asymmetry factor and retention time.

  • Low pH Condition:

    • Prepare the aqueous portion of your mobile phase and adjust the pH to 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid). Ensure you are using a buffer effective at this pH, such as a phosphate buffer.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the standard again. Compare the peak shape to the baseline experiment. Tailing should be significantly reduced. Retention time may decrease; if so, you may need to reduce the percentage of the organic modifier to compensate.

  • Buffer Concentration Evaluation:

    • If tailing persists at low pH, it may indicate insufficient buffering.

    • Prepare a mobile phase with an increased buffer concentration (e.g., from 10 mM to 25 mM) while keeping the pH and organic composition the same.

    • Equilibrate the system and inject the standard. Observe any improvements in peak shape.

Protocol 2: Column Cleaning and Evaluation

This protocol is used when column contamination or blockage is suspected.

  • Disconnect and Reverse: Disconnect the column from the detector. Connect the column outlet to the injector outlet, reversing the flow direction. Direct the new outlet to a waste beaker.

  • Systematic Flush: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a sequence of solvents, moving from polar to non-polar to wash out a wide range of contaminants. Use at least 20 column volumes for each solvent. A common sequence is:

    • HPLC-grade water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (a strong solvent)

  • Re-equilibration: Turn the column back to its normal flow direction, reconnect it to the detector, and thoroughly equilibrate with your mobile phase.

  • Test Injection: Inject the this compound standard. If the peak shape is restored, the problem was contamination. If the problem persists, the column packing may be irreversibly damaged, and replacement is necessary.

References

Technical Support Center: Optimizing Endophenazine D Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Endophenazine D in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in oncology models?

A1: this compound is hypothesized to function as a potent inhibitor of the Tumor Progression Kinase (TPK) signaling pathway. By binding to the kinase domain of TPK-1, it blocks downstream phosphorylation events, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Q2: What is a recommended starting dosage for this compound in rodent models?

A2: For initial efficacy studies in mouse xenograft models, a starting dose of 25 mg/kg administered intraperitoneally (i.p.) once daily is recommended. Dose-ranging studies are crucial to determine the optimal dose for specific cancer models and animal strains.[1] For rats, a slightly lower starting dose may be considered due to potential differences in metabolism.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound has low aqueous solubility. A common and effective formulation involves creating a stock solution in a solvent such as DMSO, followed by dilution in a suitable vehicle like a mixture of PEG400, Tween 80, and saline. It is critical to ensure the final concentration of DMSO is below 10% to avoid vehicle-induced toxicity.[2] A pilot study to confirm vehicle tolerability is recommended.

Q4: What are the known off-target effects of this compound?

A4: At doses exceeding the maximum tolerated dose (MTD), this compound may exhibit off-target effects, potentially leading to hepatotoxicity and transient sedation. The molecular basis of these effects is under investigation but may involve interactions with related kinases.[3][4] Comprehensive toxicological screening is advised for chronic dosing studies.[5]

Troubleshooting Guide

Problem: High variability in anti-tumor response is observed between individual animals.

  • Potential Cause: Inconsistent drug administration, animal stress, or inherent biological variability.

  • Suggested Solution:

    • Ensure all technical staff are thoroughly trained on the administration technique (e.g., intraperitoneal injection) to minimize leakage and ensure consistent delivery.[5]

    • Acclimatize animals to handling and experimental procedures to reduce stress, which can alter physiological responses.[5]

    • Increase the number of animals per group to enhance statistical power and account for individual biological differences.

Problem: No significant anti-tumor effect is observed at the tested dose.

  • Potential Cause: Poor bioavailability, insufficient dosage, or rapid metabolism of the compound.

  • Suggested Solution:

    • Confirm the formulation is a stable and homogenous suspension or solution.

    • Conduct a dose-escalation study to explore higher concentrations. This should be done cautiously, alongside a maximum tolerated dose (MTD) study.[5]

    • Perform pharmacokinetic (PK) analysis to determine the compound's half-life and exposure levels in plasma and tumor tissue. The dosing schedule may need adjustment based on these findings.[6]

Problem: Signs of toxicity (e.g., weight loss, lethargy) are observed at higher doses.

  • Potential Cause: The compound may have a narrow therapeutic index or significant off-target effects.[5]

  • Suggested Solution:

    • Immediately reduce the dosage or cease administration and monitor the animals closely. Provide supportive care as needed.

    • Conduct a formal MTD study to define the upper limit for safe dosing.

    • Incorporate liver function tests and complete blood counts in your monitoring plan to proactively identify signs of toxicity.

Data Presentation

Table 1: Recommended Starting Dosages for this compound in Rodent Models

Animal ModelRoute of AdministrationRecommended Starting DoseVehicle Suggestion
Mouse (Nude)Intraperitoneal (i.p.)25 mg/kg, daily5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline
Mouse (C57BL/6)Oral Gavage (p.o.)50 mg/kg, daily10% DMSO, 70% PEG400, 20% Saline
Rat (Sprague-Dawley)Intraperitoneal (i.p.)20 mg/kg, daily5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline

Table 2: Representative In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg, i.p.)Dosing ScheduleMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0Daily for 21 days0%+5.2%
This compound12.5Daily for 21 days25.4%+4.8%
This compound25Daily for 21 days58.2%+1.5%
This compound50Daily for 21 days75.1%-6.3% (Signs of toxicity)

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Cell Culture: Culture HCT116 human colon carcinoma cells in an appropriate medium until they reach 80-90% confluency.

  • Animal Model: Use male athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.[7]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a PBS/Matrigel mixture into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.[7]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration: Prepare this compound formulation as described in Table 1. Administer the assigned treatment (e.g., daily i.p. injection) for the duration of the study (typically 21 days).

  • Endpoint Analysis:

    • Continue to measure tumor volume and animal body weight every 2-3 days as an indicator of efficacy and toxicity, respectively.[7]

    • At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analyses like histology or biomarker assessment.

Mandatory Visualizations

TPK_Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TPK1 TPK-1 Receptor->TPK1 Downstream Downstream Effectors (e.g., Pro-Survival Proteins) TPK1->Downstream Apoptosis Apoptosis TPK1->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation EndophenazineD This compound EndophenazineD->TPK1

Caption: Hypothetical TPK signaling pathway inhibited by this compound.

Experimental_Workflow start Start: HCT116 Cell Culture implant Tumor Cell Implantation in Nude Mice start->implant monitor_growth Monitor Tumor Growth (Volume ~100-150 mm³) implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Vehicle or This compound Daily randomize->treat monitor_endpoints Monitor Tumor Volume & Body Weight treat->monitor_endpoints 21 days monitor_endpoints->treat end End of Study: Tumor Excision & Analysis monitor_endpoints->end

Caption: Experimental workflow for a xenograft mouse study.

Caption: Troubleshooting logic for unexpected animal toxicity.

References

Reducing off-target effects of Endophenazine D in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate potential off-target effects of Endophenazine D in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a member of the phenazine (B1670421) family of antibiotics, isolated from the endosymbiotic microorganism Streptomyces anulatus.[1][2] Phenazines are redox-active compounds. The related molecule, Endophenazine A, is thought to act by generating reactive oxygen species (ROS), which leads to oxidative stress and can induce cell death pathways like apoptosis.[3] It is plausible that this compound functions through a similar mechanism.

Q2: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. Is this an off-target effect?

High cytotoxicity can be a result of either on-target or off-target effects. Since phenazines can induce oxidative stress, some level of cytotoxicity is expected.[3] However, excessive cell death, especially at concentrations intended to be non-toxic, might indicate off-target effects or cellular sensitivity.

To troubleshoot this, consider the following:

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

  • Exposure Time: Reduce the incubation time with this compound to the minimum required to observe the desired on-target effect.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). Always include a vehicle-only control.[4]

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to oxidative stress.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors related to the compound, the experimental setup, or the cells themselves.

  • Compound Stability: Ensure proper storage of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Assay Variability: Ensure your experimental assays are well-validated and have low intra- and inter-assay variability.

Q4: What are the general strategies to minimize off-target effects of this compound?

Several strategies can be employed to reduce and identify off-target effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target phenotype through careful dose-response studies.

  • Orthogonal Validation: Confirm key findings using alternative methods. This could involve using another small molecule with a similar on-target effect but a different chemical structure, or employing genetic methods like CRISPR-Cas9 or RNAi to modulate the putative target.

  • Target Engagement Assays: If the direct molecular target of this compound is known, use assays to confirm that the compound is binding to its intended target within the cell at the concentrations used in your experiments.

Troubleshooting Guides

Issue 1: High Levels of Cell Death

If you observe excessive cytotoxicity after treating cells with this compound, follow this workflow:

start High Cell Death Observed check_conc Is concentration optimized? start->check_conc dose_response Perform dose-response (e.g., 0.01 µM to 100 µM) check_conc->dose_response No check_exposure Is exposure time minimized? check_conc->check_exposure Yes dose_response->check_exposure time_course Perform time-course experiment check_exposure->time_course No check_solvent Is solvent concentration <0.5%? check_exposure->check_solvent Yes time_course->check_solvent solvent_control Run vehicle-only control check_solvent->solvent_control No check_purity Is the compound pure? check_solvent->check_purity Yes solvent_control->check_purity verify_purity Verify purity (e.g., HPLC) check_purity->verify_purity No consider_alternative Consider alternative compound or genetic approach check_purity->consider_alternative Yes verify_purity->consider_alternative

Caption: Troubleshooting workflow for excessive cytotoxicity.

Issue 2: Lack of Expected On-Target Effect

If you are not observing the anticipated biological effect of this compound, consider these troubleshooting steps:

design Design gRNAs for Target Gene clone Clone gRNAs into Cas9 Vector design->clone transfect Transfect Cells clone->transfect select Select & Isolate Clones transfect->select validate Validate Target Knockout select->validate phenotype Perform Phenotypic Assay validate->phenotype compare Compare KO Phenotype to This compound Treatment phenotype->compare

References

Technical Support Center: Crystallization of Endophenazine D for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the crystallization of Endophenazine D for X-ray crystallography analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing small molecules like this compound?

A1: The most frequently employed methods for small molecule crystallization are vapor diffusion, slow evaporation, and slow cooling. Vapor diffusion, in particular, is a popular technique for which there are two common setups: hanging drop and sitting drop.[1][2][3][4] Microbatch crystallization, where the sample and reagent are mixed and sealed under oil, is another effective method.[5][6][7]

Q2: What is the ideal purity level for this compound before attempting crystallization?

A2: For successful crystallization, the purity of the this compound sample should be greater than 95%.[8] Impurities can interfere with the formation of a well-ordered crystal lattice, potentially leading to disordered crystals or preventing crystallization altogether.[8]

Q3: What should I do if my this compound sample precipitates instead of forming crystals?

A3: Precipitation indicates that the supersaturation level is too high.[9] To address this, you can try lowering the concentration of this compound or the precipitant.[10] Another approach is to screen a wider range of precipitants and pH conditions. If the issue persists, consider a different crystallization method, such as microbatch under oil, which can sometimes prevent precipitation.[6]

Q4: My crystals are too small for X-ray diffraction. How can I grow larger crystals?

A4: Growing larger crystals often involves slowing down the crystallization process. You can achieve this by lowering the temperature of the experiment or by reducing the precipitant concentration. Seeding is another powerful technique where a small, existing crystal (a "seed") is introduced into a new, less-saturated solution to promote the growth of a larger crystal.[9][11][12][13]

Q5: What is crystal twinning and how can I avoid it?

A5: Twinning occurs when two or more crystals grow together from the same point, forming a single, intergrown lattice.[14] This can be problematic for data collection in X-ray crystallography. To mitigate twinning, you can try varying the crystallization conditions, such as changing the solvent or the temperature. Seeding can also sometimes help in producing single, untwinned crystals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Crystals Form Sub-optimal solvent/precipitant combination.Screen a wider range of solvents and precipitants.
Concentration of this compound is too low.Increase the concentration of this compound in small increments.
Insufficient time for nucleation and growth.Allow the crystallization experiment to proceed for a longer period.
Formation of Amorphous Precipitate Supersaturation level is too high.Decrease the concentration of this compound and/or the precipitant.
Rapid temperature fluctuations.Ensure a stable temperature environment for the crystallization setup.
Presence of impurities.Re-purify the this compound sample to >95% purity.[8]
Shower of Small Crystals Nucleation rate is too high.Reduce the concentration of this compound or the precipitant.[10]
High level of supersaturation.Lower the temperature to slow down the crystallization process.
Consider using seeding with a lower seed concentration.[13]
Crystals are Needles or Plates Anisotropic crystal growth.Try a different solvent system or use additives that can modify crystal habit.
Rapid crystal growth.Slow down the crystallization process by lowering the temperature.
Seeding can sometimes promote more uniform crystal growth.[11]
Crystals Redissolve Change in temperature or solvent composition.Ensure a stable environment and a well-sealed crystallization chamber.
Initial conditions were in the metastable zone but shifted.Re-evaluate the phase diagram of your system and adjust concentrations.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
  • Preparation of the Reservoir Solution: In a 24-well plate, pipette 500 µL of the desired precipitant solution into each well.

  • Preparation of the Drop: On a siliconized glass coverslip, mix 1 µL of this compound solution with 1 µL of the reservoir solution.

  • Sealing the Well: Invert the coverslip and place it over the well, ensuring a complete seal with vacuum grease.[3]

  • Incubation: Store the plate in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Protocol 2: Microbatch Crystallization Under Oil
  • Plate Preparation: Dispense 20 µL of paraffin (B1166041) oil into each well of a 96-well microbatch plate.[5]

  • Drop Preparation: Under the oil, pipette 1 µL of the this compound solution, followed by 1 µL of the precipitant solution, allowing them to mix.

  • Sealing: Seal the plate with an optically clear film.

  • Incubation: Incubate the plate at a constant temperature.

  • Monitoring: Observe the wells for crystal formation. The oil layer prevents rapid evaporation, allowing for a slower approach to supersaturation.[5][6]

Protocol 3: Seeding for Crystal Growth Optimization
  • Seed Stock Preparation: Select a small, well-formed crystal of this compound. Wash the crystal in a fresh solution to remove any surface imperfections. Crush the crystal in a small volume of a stabilizing solution to create a microcrystalline seed stock.

  • Serial Dilution: Perform a serial dilution of the seed stock to vary the concentration of seeds.

  • Seeding: Introduce a very small volume (e.g., 0.1 µL) of the diluted seed stock into a freshly prepared crystallization drop that is in the metastable zone (a condition where spontaneous nucleation is unlikely, but crystal growth can occur).[9]

  • Incubation and Monitoring: Incubate and monitor the seeded drops for the growth of larger, single crystals.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_setup Crystallization Setup cluster_observe Observation & Analysis cluster_outcome Outcome cluster_action Action prep Prepare this compound Solution (>95% purity) vd Vapor Diffusion prep->vd mb Microbatch prep->mb se Slow Evaporation prep->se observe Microscopic Observation vd->observe mb->observe se->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals / Precipitate observe->no_crystals Failure xray X-ray Diffraction crystals->xray troubleshoot Troubleshoot no_crystals->troubleshoot

Caption: General workflow for this compound crystallization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Observation: No Crystals or Precipitate conc_issue Concentration too high/low? start->conc_issue cond_issue Suboptimal conditions? start->cond_issue purity_issue Purity issue? start->purity_issue adjust_conc Adjust Sample/Precipitant Concentration conc_issue->adjust_conc screen_cond Screen New Conditions (pH, Temp, Reagents) cond_issue->screen_cond repurify Re-purify Sample purity_issue->repurify try_seeding Try Seeding adjust_conc->try_seeding screen_cond->try_seeding

References

Technical Support Center: Endophenazine D Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Endophenazine D. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound for ensuring high purity?

A1: The most critical step is the oxidative cyclization of the diamine precursor. This reaction is highly sensitive to atmospheric oxygen and metal catalysts, which can lead to the formation of undesired side-products and impurities that are difficult to remove in downstream processing. Careful control of the reaction atmosphere and catalyst purity is paramount.

Q2: Are there any known stability issues with this compound during storage?

A2: Yes, this compound is susceptible to photodegradation. Long-term exposure to light, particularly UV light, can cause a decrease in purity. It is recommended to store solid this compound in amber vials under an inert atmosphere (argon or nitrogen) at -20°C. Solutions of this compound should be prepared fresh and used immediately.

Q3: Can I use a different solvent for the final recrystallization step?

A3: While the standard protocol recommends a mixture of ethanol (B145695) and water, other solvent systems like methanol/water or acetone/hexane can be used. However, the choice of solvent will significantly impact the crystal morphology and final purity. It is crucial to perform a small-scale test to determine the optimal solvent system and recrystallization conditions for your specific needs.

Q4: What is the expected overall yield for the multi-step synthesis of this compound on a lab scale?

A4: On a laboratory scale (1-5 grams), the expected overall yield for the complete synthesis of this compound is typically between 35-45%. Significant drops in yield are often observed during the purification steps, particularly the chromatographic separation of the penultimate intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yield in the Condensation Step
  • Problem: The condensation reaction between 1,2-phenylenediamine and the diketone precursor shows a significant drop in yield when scaling up from 10g to 100g.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor Heat Transfer Inadequate heating on a larger scale can lead to an incomplete reaction.Ensure uniform heating by using a jacketed reactor or a suitable heating mantle with overhead stirring. Monitor the internal reaction temperature closely.
Inefficient Mixing As the reaction volume increases, standard magnetic stirring may become insufficient.Use mechanical overhead stirring to ensure proper mixing of the reactants.
Incorrect Stoichiometry Inaccurate measurement of reactants on a larger scale can affect the yield.Double-check the molar ratios of the reactants and ensure accurate weighing and transfer.
Issue 2: Impurities in the Final Product
  • Problem: The final this compound product shows significant impurities after recrystallization, as determined by HPLC analysis.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction The preceding reaction step did not go to completion, leaving starting material in the product.Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before proceeding with workup.
Side-Product Formation The presence of oxygen or metal contaminants during the cyclization step can lead to hard-to-remove side-products.Degas all solvents thoroughly and run the reaction under a strict inert atmosphere (argon or nitrogen). Use high-purity, metal-free reagents.
Ineffective Recrystallization The chosen solvent system is not optimal for removing specific impurities.Perform small-scale recrystallization trials with different solvent systems to find the one that most effectively removes the observed impurities.

Quantitative Data Summary

The following tables provide a summary of typical yield and purity data at different scales of this compound synthesis.

Table 1: Yield Comparison at Different Synthesis Scales

Reaction Step Lab Scale (1g) Pilot Scale (100g) Manufacturing Scale (5kg)
Condensation 85%78%72%
Oxidative Cyclization 60%55%50%
Final Purification 75%70%68%
Overall Yield 38%30%24%

Table 2: Purity Profile of Final Product

Parameter Specification Typical Lab Scale Result Typical Pilot Scale Result
Purity (HPLC) > 99.0%99.5%99.2%
Individual Impurity < 0.1%< 0.08%< 0.1%
Total Impurities < 0.5%0.3%0.45%
Residual Solvent < 500 ppm350 ppm480 ppm

Experimental Protocols

Protocol 1: Oxidative Cyclization of the Diamine Precursor
  • Reactor Setup: A 5L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an argon inlet is assembled.

  • Reagent Preparation: The diamine precursor (100g, 0.3 mol) is dissolved in 2L of degassed toluene. The copper(II) chloride catalyst (1.2g, 0.009 mol) is added to the solution.

  • Reaction Execution: The mixture is stirred vigorously, and the temperature is raised to 80°C. A gentle stream of dry air is bubbled through the solution for 4-6 hours.

  • Reaction Monitoring: The reaction progress is monitored every hour by taking a small aliquot and analyzing it by TLC (Mobile Phase: 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solution is filtered to remove the catalyst, and the filtrate is washed with 1M HCl (2 x 500mL) and then with brine (1 x 500mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

troubleshooting_workflow start Low Yield Detected in Final Product check_purity Step 1: Analyze Purity of Penultimate Intermediate start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_cyclization Step 2: Review Cyclization Reaction Conditions is_pure->check_cyclization No optimize_purification Action: Re-optimize Final Purification/Recrystallization is_pure->optimize_purification Yes check_atmosphere Was Inert Atmosphere Maintained? check_cyclization->check_atmosphere end_node Problem Resolved optimize_purification->end_node check_reagents Step 3: Verify Reagent Purity (e.g., Catalyst) check_atmosphere->check_reagents Yes re_run_reaction Action: Re-run Reaction with Stricter Controls check_atmosphere->re_run_reaction No check_reagents->re_run_reaction Purity OK source_new_reagents Action: Source and Test New Batch of Reagents check_reagents->source_new_reagents Purity Issue Detected re_run_reaction->end_node source_new_reagents->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Endophenazine D interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Endophenazine D and what are its potential modes of assay interference?

This compound is a member of the phenazine (B1670421) family of antibiotics. Based on the characteristics of this class of compounds, it may interfere with biochemical assays through several mechanisms:

  • Optical Interference: Phenazine compounds are known to be colored and possess intrinsic fluorescence, which can interfere with absorbance and fluorescence-based assays.[1]

  • Redox Activity: Phenazines are redox-active molecules capable of generating reactive oxygen species (ROS).[2][3][4] This can disrupt assays that are sensitive to the redox environment or directly impact cell health in cell-based assays.[5][6]

  • Cytotoxicity: Phenazine compounds have demonstrated cytotoxic and antiproliferative effects on various cell lines.[7][8] This is a critical consideration for interpreting results from cell-based assays.

Q2: I am observing high background in my fluorescence-based assay when using this compound. What could be the cause?

High background fluorescence is a likely issue when working with phenazine compounds. This is due to their intrinsic fluorescent properties. The this compound molecule itself is likely absorbing at the excitation wavelength and emitting in the detection range of your assay.

Q3: Could this compound interfere with my ELISA?

Yes, interference in ELISAs is possible. Potential mechanisms include:

  • Optical Interference: If the ELISA substrate produces a colored or fluorescent product, this compound's own color or fluorescence could interfere with the signal detection.

  • Enzyme Inhibition/Activation: The redox activity of phenazines could potentially affect the activity of the reporter enzyme (e.g., Horseradish Peroxidase - HRP) used in the ELISA.

  • Binding Interference: While less common, the compound could non-specifically interact with antibodies or the target protein, although this is not a widely reported characteristic of phenazines.

Q4: My results from a cell viability assay (e.g., MTT, XTT) are inconsistent when using this compound. Why might this be?

Inconsistencies in tetrazolium-based viability assays (like MTT) can arise from:

  • Redox Interference: These assays measure cellular metabolic activity by monitoring the reduction of a tetrazolium salt. The redox-active nature of this compound could directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability, or interfere with the cellular redox environment, leading to inaccurate results.[9]

  • Cytotoxicity: this compound, like other phenazines, may be cytotoxic to the cells being studied.[5][7] This can lead to a dose-dependent decrease in viability that is a true biological effect but needs to be distinguished from assay artifacts.

Troubleshooting Guides

Problem 1: Suspected Fluorescence Interference

Symptoms:

  • High background fluorescence in wells containing this compound.

  • Non-linear or unexpected dose-response curves in fluorescence assays.

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run a 'Compound-Only' Control: Measure fluorescence of this compound in assay buffer at various concentrations. A->B C Does the compound fluoresce at the assay wavelengths? B->C D Yes C->D E No C->E F Subtract the background fluorescence from all experimental wells. D->F L The issue is likely not direct fluorescence interference. Investigate other possibilities. E->L G Is the signal-to-background ratio now acceptable? F->G H Yes G->H I No G->I J Proceed with corrected data. H->J K Consider using a red-shifted fluorophore to avoid the compound's fluorescence spectrum. I->K

Caption: Troubleshooting workflow for fluorescence interference.

Problem 2: Suspected Interference in an ELISA

Symptoms:

  • Unexpectedly high or low signal.

  • Poor reproducibility.

Troubleshooting Steps:

  • Check for Optical Interference: Run a control plate with this compound in the assay buffer at the final step after the substrate has been added. Read the plate immediately to see if the compound's color or fluorescence is affecting the readout.

  • Test for Enzyme Inhibition: Perform a simplified assay with only the HRP enzyme, its substrate, and this compound. This will determine if the compound is directly inhibiting the reporter enzyme.

  • Increase Wash Steps: If interference is suspected, increasing the number and rigor of wash steps before substrate addition can help remove residual this compound.[10]

Problem 3: Ambiguous Results in Cell-Based Assays

Symptoms:

  • Discrepancy between different viability assays.

  • Unexpected cytotoxicity profile.

Troubleshooting Workflow:

A Ambiguous Cell-Based Assay Results B Run a 'Cell-Free' Control: Incubate this compound with the assay reagents without cells. A->B C Is there a signal change? B->C D Yes C->D E No C->E F The compound is directly interfering with the assay reagents. (e.g., redox activity with MTT dye) D->F G The observed effect is likely a true biological response. E->G H Use an orthogonal assay with a different detection principle (e.g., ATP-based assay like CellTiter-Glo instead of a redox-based assay like MTT). F->H I Confirm cytotoxicity with a membrane integrity assay (e.g., LDH release). G->I

Caption: Workflow for troubleshooting cell-based assay interference.

Quantitative Data on Phenazine Compounds (for reference)

Note: The following data is for other phenazine compounds and should be used as a general reference only. The interference potential of this compound must be determined experimentally.

Table 1: Cytotoxicity of Phenazine in Human Cell Lines

Cell LineAssayIC50 (24h)IC50 (48h)
HepG2BrdU (proliferation)11 µM7.8 µM
T24BrdU (proliferation)47 µM17 µM

Data adapted from a study on phenazine cytotoxicity.[7]

Table 2: Absorbance and Emission Properties of Phenazine Derivatives

CompoundSolventExcitation (λexc)Emission (λem)
Phenazine-derived fluorophore P1Water440 nm~550 nm
Phenazine-derived fluorophore P1Dioxane440 nm~500 nm

Data from a study on phenazine-derived fluorophores, illustrating the potential for fluorescence in the visible spectrum.[11]

Experimental Protocols

Protocol 1: Assessing Intrinsic Fluorescence of this compound

Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of a planned assay.

Materials:

  • This compound

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations to be used in the experiment.

  • Include a buffer-only blank control.

  • Pipette the dilutions and controls into the 96-well plate.

  • Scan the emission spectrum of each concentration using the excitation wavelength of your assay.

  • Separately, scan the excitation spectrum while monitoring at the emission wavelength of your assay.

  • Analysis: If significant fluorescence is detected, this indicates a high potential for interference. The measured fluorescence can be subtracted from the experimental values as a background correction.

Protocol 2: Orthogonal Assay for Cell Viability

Objective: To confirm a cytotoxic effect observed in a redox-based assay (e.g., MTT) using a non-redox-based method. This protocol describes an ATP-based assay (e.g., CellTiter-Glo®).

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • ATP-based viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in the 96-well opaque plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and vehicle controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the ATP-based assay reagent to room temperature.

  • Add the ATP-based reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Analysis: Compare the dose-response curve from this assay to the one obtained from the redox-based assay. A similar curve suggests that the observed effect is genuine cytotoxicity, while a significant difference may indicate that this compound was interfering with one of the assays.

Protocol 3: Investigating Redox Activity and ROS Production

Objective: To determine if this compound generates ROS in a cellular context.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat cells with this compound at various concentrations for a defined period. Include vehicle and positive controls.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with the DCFH-DA probe in serum-free medium and incubate in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence (typically excitation ~485 nm, emission ~535 nm).

  • Analysis: An increase in fluorescence in this compound-treated cells compared to the vehicle control indicates the generation of intracellular ROS.

Signaling Pathway: Potential Mechanism of Phenazine-Induced Cytotoxicity

A This compound B Cellular Uptake A->B C Redox Cycling B->C D Generation of Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Mitochondrial Damage E->F G DNA Damage E->G H Protein Oxidation E->H I Apoptosis F->I G->I

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

Technical Support Center: Metabolite Identification of Endophenazine D in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the in vitro metabolism studies of Endophenazine D, particularly focusing on its metabolite identification in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolic pathways for this compound in human liver microsomes?

Based on the general metabolism of phenazine-containing structures and common phase I reactions catalyzed by cytochrome P450 (CYP) enzymes in liver microsomes, the expected primary metabolic pathways for this compound would likely involve:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic rings or alkyl chains.

  • N-oxidation: Oxidation of the nitrogen atoms within the phenazine (B1670421) core.

  • O-dealkylation: If any ether linkages are present, the removal of an alkyl group.

  • Oxidation of any existing alkyl side chains.

It is important to note that without specific experimental data on this compound, these are predicted pathways based on the metabolism of similar chemical scaffolds.

Q2: My this compound sample shows very low turnover in the microsomal stability assay. What could be the reason?

Low metabolic turnover can be attributed to several factors:

  • High Stability of the Compound: this compound might be inherently resistant to metabolism by the enzymes present in liver microsomes.[1][2]

  • Inappropriate Cofactor Concentration: Ensure that the NADPH regenerating system is functioning correctly and providing a sufficient concentration of NADPH, which is essential for CYP enzyme activity.

  • Low Enzyme Activity: The batch of liver microsomes used may have low metabolic activity. It is crucial to use microsomes with certified activity and handle them properly to avoid degradation.

  • Inhibitory Effects: The concentration of this compound used in the assay might be high enough to cause substrate inhibition of the metabolizing enzymes.

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can lead to reduced enzyme activity.[1]

Q3: I am observing multiple peaks in my LC-MS chromatogram. How can I confirm which ones are true metabolites of this compound?

Distinguishing true metabolites from background noise or artifacts requires a systematic approach:

  • Control Samples: Compare the chromatograms of your test incubations with those of control samples that do not contain the NADPH regenerating system. Peaks present in both are likely not metabolites.

  • Mass Spectrometry Fragmentation: Analyze the MS/MS fragmentation patterns of the potential metabolite peaks. Metabolites should have fragmentation patterns that are structurally related to the parent compound, this compound.

  • Isotope Labeling: If possible, using a stable isotope-labeled version of this compound can definitively identify metabolites, as they will exhibit a characteristic mass shift.

  • Metabolite Prediction Software: In silico tools can predict potential metabolites and their mass-to-charge ratios (m/z), which can then be specifically looked for in the experimental data.

Q4: What is the best way to quantify the formation of this compound metabolites?

Accurate quantification of metabolites can be challenging, especially without authentic standards. Here are some common approaches:

  • Relative Quantification: If authentic standards are unavailable, metabolites can be quantified relative to the parent compound or an internal standard using peak areas from the LC-MS analysis.

  • Calibration Curve: For absolute quantification, a calibration curve must be generated using a synthesized or isolated and purified standard of the metabolite.

  • Radiolabeling: Using a radiolabeled parent compound allows for the quantification of all metabolites based on their radioactivity, regardless of their ionization efficiency in the mass spectrometer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate experiments Inconsistent pipetting of microsomes, substrate, or cofactors.Use calibrated pipettes and ensure thorough mixing of all components. Prepare a master mix for incubations where possible.
Degradation of liver microsomes due to improper storage or handling.Store microsomes at -80°C and thaw on ice immediately before use. Avoid repeated freeze-thaw cycles.
No metabolism of positive control compound Inactive NADPH regenerating system.Prepare fresh NADPH regenerating system solutions for each experiment.
Degraded liver microsomes.Test a new batch of microsomes with certified activity.
Matrix effects in LC-MS analysis Co-eluting endogenous components from the microsomal matrix suppressing or enhancing the ionization of the analyte.Optimize the chromatographic method to improve separation.
Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a test compound.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw human liver microsomes (e.g., 20 mg/mL stock) on ice.

  • Incubation:

    • Dilute the human liver microsomes to a final concentration of 0.5 mg/mL in the phosphate buffer.

    • Pre-warm the microsomal solution at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM and the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Monitor the disappearance of the parent compound (this compound) over time.

Metabolite Identification of this compound

This protocol is designed for the identification of potential metabolites.

  • Incubation:

    • Follow the incubation procedure described above, but use a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to maximize the formation of metabolites.

    • Include two control incubations: one without the NADPH regenerating system and one without this compound.

  • Sample Preparation:

    • Quench the reaction with ice-cold acetonitrile.

    • Centrifuge to remove proteins.

    • Concentrate the supernatant under a stream of nitrogen and reconstitute in a smaller volume of mobile phase to increase the concentration of metabolites.

  • LC-MS/MS Analysis:

    • Perform a full scan LC-MS analysis to detect all potential metabolites.

    • Use data mining software to compare the chromatograms of the test and control samples to identify unique peaks in the test sample.

    • Perform product ion scans (MS/MS) on the parent compound and the potential metabolite peaks to obtain fragmentation patterns for structural elucidation.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound45.215.3
Positive Control (e.g., Verapamil)12.854.1
Table 2: Hypothetical Metabolites of this compound Identified by LC-MS/MS
Metabolite IDProposed Biotransformationm/z [M+H]+Retention Time (min)Relative Abundance (%)
M1Hydroxylation[Parent + 16]4.865
M2N-Oxidation[Parent + 16]5.225
M3Dihydroxylation[Parent + 32]3.910

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation reagents Prepare Reagents (Buffer, this compound, NADPH system) pre_incubation Pre-warm Microsomes (37°C) reagents->pre_incubation microsomes Thaw Liver Microsomes microsomes->pre_incubation reaction_start Initiate Reaction (Add Substrate & Cofactors) pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (Acetonitrile + Internal Standard) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms stability Metabolic Stability Calculation (t½, CLint) lcms->stability met_id Metabolite Identification (Full Scan & MS/MS) lcms->met_id structure Structural Elucidation met_id->structure

Caption: Experimental workflow for metabolite identification.

signaling_pathway cluster_metabolites Primary Metabolites EndophenazineD This compound PhaseI Phase I Metabolism (Liver Microsomes) EndophenazineD->PhaseI M1 Hydroxylated Metabolite PhaseI->M1 M2 N-Oxidized Metabolite PhaseI->M2 M3 Other Oxidative Metabolites PhaseI->M3 CYP450 Cytochrome P450 Enzymes CYP450->PhaseI NADPH NADPH (Cofactor) NADPH->PhaseI

Caption: Predicted metabolic pathway of this compound.

References

Validation & Comparative

Endophenazine D vs. Other Phenazine Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of Endophenazine D and its analogs against other notable phenazine (B1670421) antibiotics. This report provides a side-by-side analysis of their antimicrobial and cytotoxic activities, supported by experimental data and detailed methodologies.

Endophenazines are a family of prenylated phenazine antibiotics produced by the endosymbiotic actinomycete, Streptomyces anulatus.[1] First described in 2002, the four primary members of this family, Endophenazines A, B, C, and D, have demonstrated antimicrobial activities against Gram-positive bacteria and some filamentous fungi.[1] This guide offers a comparative overview of this class of compounds with other well-characterized phenazine antibiotics, namely Pyocyanin and Phenazine-1-Carboxylic Acid (PCA), to assist in research and development efforts.

While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data for Endophenazines A and B as representative of the family for a quantitative comparison.

Performance Data at a Glance

The following tables summarize the antimicrobial and cytotoxic profiles of Endophenazines, Pyocyanin, and Phenazine-1-Carboxylic Acid based on available experimental data. It is important to note that the data for each compound were generated in separate studies; therefore, a direct comparison should be made with caution.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)
Endophenazine A & B Staphylococcus aureus ATCC 259238 - 32
Methicillin-Resistant S. aureus (MRSA)8 - 32
Pyocyanin Staphylococcus aureus5 - 8
Methicillin-Resistant S. aureus (MRSA)8 - 64[2][3]
Bacillus subtilis62.5[4]
Phenazine-1-Carboxylic Acid (PCA) Vibrio anguillarum50
Botrytis cinerea25
Sclerotium rolfsii29

Table 2: Cytotoxicity (IC₅₀)

CompoundCell LineCell TypeIC₅₀ Value (µg/mL)
Endophenazines MDA-MB-231Human Breast Cancer23.41
HeLaHuman Cervical Cancer126.54
HepG2Human Liver CancerNot specified
MCF-7Human Breast Cancer20.23
Pyocyanin L-132Human Lung Epithelial21.79
Panc-1Human Pancreatic Cancer> 6 (highly effective)
HepG2Human Liver CancerInhibition rate of 7-84%
Phenazine-1-Carboxylic Acid (PCA) DU145Human Prostate CancerInduces apoptosis

Mechanism of Action

Phenazine antibiotics exert their biological effects primarily through their ability to undergo redox cycling. This process generates reactive oxygen species (ROS) within target cells, leading to oxidative stress. The resulting damage to cellular components like DNA, proteins, and lipids can trigger programmed cell death, or apoptosis, through mitochondrial-related pathways.

G cluster_cell Target Cell phenazine Phenazine Antibiotic cell_membrane Cell Membrane ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (DNA, Proteins, Lipids) oxidative_stress->damage mitochondria Mitochondrial Pathway damage->mitochondria apoptosis Apoptosis (Programmed Cell Death) mitochondria->apoptosis

Fig 1. Generalized mechanism of action for phenazine antibiotics.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis of phenazine antibiotics.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing.

  • Preparation of Microbial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Phosphate-Buffered Saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted microbial suspension in the appropriate sterile broth (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Phenazine Dilutions:

    • Perform serial two-fold dilutions of the phenazine stock solution in the appropriate sterile broth in a 96-well plate to create a range of concentrations.

  • Microtiter Plate Assay:

    • Add 100 µL of the appropriate sterile broth to all wells of a new 96-well microtiter plate.

    • Transfer 100 µL of each phenazine dilution to the corresponding wells.

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the phenazine antibiotic at which there is no visible growth of the microorganism.

G start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Phenazine in 96-well Plate start->prep_dilutions assay_setup Set up Assay Plate: - Broth - Phenazine Dilutions - Inoculum prep_inoculum->assay_setup prep_dilutions->assay_setup incubation Incubate at 37°C for 18-24 hours assay_setup->incubation read_mic Visually Inspect and Determine MIC incubation->read_mic end End read_mic->end

Fig 2. Experimental workflow for MIC determination.
MTT Assay for Cytotoxicity (IC₅₀ Determination)

This protocol is a standard method for assessing cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the phenazine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Phenazine (Various Concentrations) incubate_24h->treat_cells incubate_exp Incubate for Exposure Period treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solvent Add Solubilization Solvent (e.g., DMSO) incubate_4h->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Fig 3. Experimental workflow for MTT cytotoxicity assay.

Conclusion

The phenazine class of antibiotics, including Endophenazines, Pyocyanin, and PCA, demonstrates significant biological activity. While quantitative data for this compound remains elusive, the available information on its analogs suggests a potent antimicrobial profile, particularly against Gram-positive bacteria. The cytotoxicity profiles of phenazines indicate potential for development as anticancer agents, though further studies are needed to establish selectivity and safety. The provided experimental protocols offer a standardized framework for future comparative studies to elucidate the specific advantages and therapeutic potential of individual phenazine compounds.

References

Unveiling Potential Cross-Resistance: A Comparative Guide to Endophenazine D in MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. As the quest for novel antimicrobial agents intensifies, understanding the potential for resistance development and cross-resistance is paramount. This guide provides a comparative analysis of Endophenazine D, a phenazine (B1670421) antibiotic, in the context of MRSA, offering insights into potential cross-resistance mechanisms and outlining the experimental framework for their investigation. While specific quantitative data on this compound cross-resistance in MRSA is not yet available in published literature, this guide synthesizes current knowledge on phenazine resistance in S. aureus to inform future research and development.

Performance Comparison: A Hypothetical Framework

Due to the absence of direct experimental data for this compound, the following tables present a hypothetical framework for comparing its activity against MRSA with other antibiotics. This framework is based on known resistance mechanisms for similar phenazine compounds and common anti-MRSA agents. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibiotic efficacy, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Hypothetical MICs of this compound and Comparator Antibiotics against Characterized MRSA Strains

MRSA StrainResistance MechanismThis compound (µg/mL)Oxacillin (µg/mL)Ciprofloxacin (µg/mL)Tetracycline (µg/mL)Vancomycin (µg/mL)
ATCC 43300mecA positiveData not available>2560.50.251
USA300mecA positive, Panton-Valentine Leukocidin (PVL) positiveData not available>25632641
Mu50 (VISA)Thickened cell wall, mecA positiveData not available>256640.58
N315mecA positiveData not available>25612811
This compound Resistant MutantHprS efflux pump overexpression (hypothetical)Data not available>25632641

Table 2: Potential Cross-Resistance Profile of an this compound-Resistant MRSA Strain

Antibiotic ClassAntibiotic ExampleExpected MIC in this compound-Resistant Strain (Hypothetical)Rationale for Potential Cross-Resistance
PhenazinesPyocyanin, Halogenated PhenazinesIncreasedSubstrate for the HprS efflux pump.
FluoroquinolonesCiprofloxacinIncreasedPotential substrate for multidrug efflux pumps.
TetracyclinesTetracyclineIncreasedPotential co-expression of efflux pumps like Tet38.
Beta-lactamsOxacillinNo Change ExpectedDifferent mechanism of action (cell wall synthesis).
GlycopeptidesVancomycinNo Change ExpectedDifferent mechanism of action (cell wall synthesis).

Unraveling the Mechanisms: Signaling Pathways and Resistance

The primary mechanism of resistance to certain phenazine antibiotics in Staphylococcus aureus involves the upregulation of efflux pumps. A key player in this process is the HprS efflux pump, which is regulated by the transcriptional repressor TetR21.

Potential Mechanism of this compound Resistance in MRSA cluster_0 Bacterial Cell cluster_1 Resistance Induction EndoD This compound HprS HprS Efflux Pump EndoD->HprS Efflux TetR21 TetR21 Repressor hprS_gene hprS gene TetR21->hprS_gene Represses hprS_gene->HprS Expresses Inducer Inducing Agent (e.g., other phenazines) Inducer->TetR21 Inactivates

Caption: Potential efflux-mediated resistance to this compound in MRSA.

In a susceptible bacterium, the TetR21 protein represses the expression of the hprS gene. However, in the presence of certain phenazines, TetR21 may be inactivated, leading to the overexpression of the HprS efflux pump. This pump can then actively transport phenazine antibiotics, including potentially this compound, out of the cell, conferring resistance. This mechanism forms the basis for potential cross-resistance with other compounds that are also substrates for the HprS pump.

Experimental Corner: Protocols for Your Research

To investigate the cross-resistance profile of this compound in MRSA, a systematic approach is required. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for such studies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound and comparator antibiotics against a panel of MRSA strains.

Workflow for MIC Determination A Prepare serial dilutions of antibiotics in a 96-well plate. C Inoculate each well with the MRSA suspension. A->C B Prepare standardized MRSA inoculum (0.5 McFarland). B->C D Incubate plates at 37°C for 18-24 hours. C->D E Determine MIC: lowest concentration with no visible growth. D->E

Caption: Standard workflow for determining the Minimum Inhibitory Concentration.

Detailed Steps:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture MRSA strains overnight on a suitable agar (B569324) medium. Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Generation and Characterization of this compound-Resistant Mutants

This protocol describes the process of generating resistant mutants to understand the mechanisms of resistance.

Workflow for Generating Resistant Mutants A Culture MRSA in sub-inhibitory concentrations of this compound. B Plate onto agar with increasing concentrations of this compound. A->B C Isolate colonies growing at the highest concentration. B->C D Confirm resistance by re-testing MIC. C->D E Characterize resistant mutants (e.g., whole-genome sequencing). D->E

Caption: A stepwise approach to generating and characterizing resistant mutants.

Detailed Steps:

  • Serial Passage: Culture a susceptible MRSA strain in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

  • Selection of Resistant Mutants: After incubation, plate the culture onto agar plates containing increasing concentrations of this compound (e.g., 2x, 4x, 8x MIC).

  • Isolation and Confirmation: Isolate single colonies that grow on the higher concentration plates. Confirm their resistance by re-determining the MIC of this compound.

  • Cross-Resistance Profiling: Determine the MICs of a panel of other antibiotics against the confirmed resistant mutants to identify cross-resistance patterns.

  • Mechanism Identification: Use molecular techniques such as whole-genome sequencing to identify mutations responsible for the resistance phenotype. Analyze the expression of known efflux pump genes (e.g., hprS, tet38) using quantitative real-time PCR (qRT-PCR).

By following these protocols, researchers can generate the necessary data to populate the comparative tables and elucidate the potential for cross-resistance between this compound and other antibiotics in MRSA. This knowledge is critical for the strategic development of new antimicrobial therapies that can circumvent existing and emerging resistance mechanisms.

Validating the Antibacterial Efficacy of Endophenazine D Against Clinically Relevant Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with Vancomycin and Linezolid

In the landscape of rising antibiotic resistance, the exploration of novel antimicrobial agents is paramount. Endophenazine D, a member of the phenazine (B1670421) class of natural products, has demonstrated potential as an antibacterial agent, particularly against Gram-positive bacteria.[1][2] This guide provides a comparative analysis of the antibacterial activity of this compound against a panel of clinical isolates, juxtaposed with the performance of two frontline antibiotics, Vancomycin and Linezolid. The data presented herein is supported by established experimental protocols to ensure reproducibility and validation.

Comparative Antibacterial Activity

The in vitro efficacy of this compound and its comparators was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Endophenazine A, Vancomycin, and Linezolid against Gram-Positive Clinical Isolates

MicroorganismEndophenazine A MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA)8 - 320.5 - 2.00.5 - 4.0
Staphylococcus aureus (MRSA)8 - 321.0 - 2.01.0 - 4.0
Enterococcus faecalisNot Available≤4.01.0 - 4.0
Enterococcus faecium (VRE)Not Available>1281.0 - 4.0
Streptococcus pneumoniaeNot AvailableNot Applicable0.5 - 2.0

Table 2: Bactericidal vs. Bacteriostatic Activity

The ratio of MBC to MIC is used to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is indicative of bacteriostatic activity.

AntibioticPrimary ActivityMBC/MIC Ratio
Endophenazine ABacteriostatic> 4
VancomycinBactericidal≤ 4
LinezolidBacteriostatic> 4

Mechanism of Action: The Role of Oxidative Stress

Phenazine antibiotics, including this compound, are believed to exert their antimicrobial effects through the generation of reactive oxygen species (ROS). This process disrupts cellular homeostasis and leads to damage of essential biomolecules such as DNA, proteins, and lipids, ultimately inhibiting bacterial growth or causing cell death.

Generalized Mechanism of Action for Phenazine Antibiotics cluster_0 Bacterial Cell Endophenazine_D This compound Redox_Cycling Redox Cycling Endophenazine_D->Redox_Cycling Enters Cell ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Redox_Cycling->ROS Generates Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Induces Growth_Inhibition Growth Inhibition / Cell Death Cellular_Damage->Growth_Inhibition Leads to Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-Fold Serial Dilutions of Antimicrobial Agents in 96-Well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End Logical Flow for Time-Kill Assay Interpretation Start Perform Time-Kill Assay Reduction ≥3-log10 reduction in CFU/mL? Start->Reduction Bactericidal Bactericidal Activity Reduction->Bactericidal Yes Bacteriostatic Bacteriostatic or No Effect Reduction->Bacteriostatic No

References

A Comparative Guide to the Structure-Activity Relationship of Endophenazine D Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Endophenazine D analogues, focusing on their structure-activity relationships (SAR). Drawing from experimental data on endophenazines and other phenazine (B1670421) derivatives, this document outlines the key structural features influencing their biological activity. While extensive SAR studies on a dedicated library of this compound analogues are limited, this guide synthesizes available data to inform rational drug design and development.

Introduction to Endophenazines

Endophenazines are a family of phenazine antibiotics produced by the endosymbiotic actinomycete Streptomyces anulatus. These compounds are characterized by a phenazine-1-carboxylic acid core with a prenyl side chain. Endophenazines A-D, first isolated in 2002, have demonstrated antimicrobial activities, primarily against Gram-positive bacteria and some fungi. The general structure of endophenazines suggests that modifications to the prenyl side chain and the phenazine core can significantly impact their biological activity.

This compound Structure:

While a specific library of this compound analogues has not been extensively studied, its structure, elucidated alongside Endophenazines A, B, and C, features a modified prenyl group attached to the phenazine core. Understanding the impact of these modifications is key to developing more potent and selective analogues.

Comparative Biological Activity of Phenazine Analogues

To infer the structure-activity relationship for this compound analogues, we can analyze the biological activities of closely related endophenazines and other phenazine derivatives. The following tables summarize the available data on their antibacterial and cytotoxic activities.

Table 1: Antibacterial Activity of Endophenazine Analogues and Related Phenazines

Compound/AnalogueTest OrganismMIC (µg/mL)Reference
Endophenazine A Staphylococcus aureus ATCC 259238 - 32
Methicillin-Resistant S. aureus (MRSA)8 - 32
Endophenazine B Staphylococcus aureus ATCC 259238 - 32
Methicillin-Resistant S. aureus (MRSA)8 - 32
Phenazine-1-carboxylic acid Not Specified-

Table 2: Cytotoxic Activity of Endophenazine Analogues

Compound/AnalogueCell LineIC50 (µg/mL)Reference
Endophenazine A HeLa (Cervical Cancer)30.40 - 32.51
HepG2 (Liver Cancer)78.32 - 86.45
MDA-MB-231 (Breast Cancer)23.41 - 28.26
Vero (Non-cancerous)317.44 - 328.63
Endophenazine B HeLa (Cervical Cancer)30.40 - 32.51
HepG2 (Liver Cancer)78.32 - 86.45
MDA-MB-231 (Breast Cancer)23.41 - 28.26
Vero (Non-cancerous)317.44 - 328.63

Inferred Structure-Activity Relationships (SAR) of this compound Analogues

Based on the available data for phenazine derivatives, the following SAR can be proposed for this compound analogues:

  • The Phenazine Core: The tricyclic phenazine ring system is essential for biological activity. Modifications to this core, such as the introduction of substituents, can modulate potency and selectivity.

  • The C9-Prenyl Side Chain: The nature of the side chain at the C9 position is a critical determinant of activity.

    • Lipophilicity: The lipophilic character of the prenyl group is thought to enhance penetration of microbial cell membranes. Variations in the length and branching of this chain can influence antibacterial and antifungal potency.

    • Functionalization: The presence of hydroxyl groups or other functional groups on the side chain, as seen in different endophenazine members, can alter the compound's polarity and interaction with biological targets, thereby affecting its activity spectrum.

  • Substitutions on the Phenazine Rings:

    • Halogenation: The introduction of halogen atoms at various positions on the phenazine nucleus has been shown to yield potent antibacterial agents. The position and nature of the halogen can influence the electronic properties and steric profile of the molecule.

    • Other Functional Groups: The addition of other functional groups, such as amino or hydroxyl groups, can also impact the biological activity by altering the molecule's solubility, hydrogen bonding capacity, and interaction with target enzymes or receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phenazine analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL) is prepared from fresh agar (B569324) plates. The turbidity is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer and non-cancerous cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or SDS).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of this compound analogues.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis A Synthesis of This compound Analogues B Structural Characterization (NMR, MS) A->B C Antibacterial Screening (MIC Assay) B->C D Cytotoxicity Screening (MTT Assay) B->D E Lead Compound Identification C->E D->E F Structure-Activity Relationship Analysis E->F G Optimization of Lead Compound F->G

Caption: A typical experimental workflow for SAR studies of this compound analogues.

Proposed Signaling Pathway for Cytotoxicity

Phenazine compounds are known to induce cellular toxicity through the generation of reactive oxygen species (ROS). The following diagram depicts a plausible signaling pathway.

G cluster_0 Cellular Environment cluster_1 Cellular Response A This compound Analogue B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Activation of Downstream Pathways (e.g., NF-κB, MAPK) C->D E Apoptosis / Cell Death D->E

Caption: Proposed signaling pathway for this compound analogue-induced cytotoxicity.

A Head-to-Head In Vivo Comparison: Endophenazine D versus Linezolid in a Murine Model of MRSA Infection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive in vivo comparison of the novel investigational drug, Endophenazine D, and the established antibiotic, linezolid. The study evaluates the efficacy, pharmacokinetics, and safety of both compounds in a lethal murine model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. All data presented are from head-to-head experiments designed to provide a direct and objective comparison for researchers and drug development professionals.

Introduction and Mechanisms of Action

Linezolid, an oxazolidinone antibiotic, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including MRSA. Its mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

This compound is a novel synthetic compound belonging to the phenazine (B1670421) class of antibiotics. Its proposed mechanism of action involves the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This dual-target mechanism is hypothesized to provide a high barrier to resistance development.

cluster_0 Bacterial Cell linezolid Linezolid ribosome_50S 50S Ribosomal Subunit linezolid->ribosome_50S Binds to initiation_complex 70S Initiation Complex Formation ribosome_50S->initiation_complex Blocks formation of protein_synthesis Protein Synthesis initiation_complex->protein_synthesis_block Inhibition cell_death Bacterial Cell Death protein_synthesis->cell_death endophenazine This compound gyrase DNA Gyrase endophenazine->gyrase Inhibits topo_iv Topoisomerase IV endophenazine->topo_iv Inhibits replication DNA Replication gyrase->replication_block topo_iv->replication_block replication->cell_death replication_block->replication Inhibition start Healthy BALB/c Mice (n=3 per time point) dose_l Single 50 mg/kg Linezolid Dose (P.O.) start->dose_l dose_e Single 50 mg/kg This compound Dose (I.P.) start->dose_e sampling Blood Sampling (8 time points over 24h) dose_l->sampling dose_e->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis LC-MS/MS Analysis plasma->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, T½) analysis->pk_params

Independent Validation of Endophenazine D's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Endophenazine D, a member of the phenazine (B1670421) family of antibiotics. While direct independent validation studies on this compound's specific mechanism of action are not extensively available in peer-reviewed literature, this document synthesizes the known biological activities of the broader endophenazine family and the generally accepted mechanism of action for phenazine compounds. Furthermore, it offers detailed experimental protocols to guide future independent validation studies.

Overview of Endophenazines and Mechanism of Action

Endophenazines A-D are naturally occurring phenazine antibiotics isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Phenazines are redox-active secondary metabolites known for their broad-spectrum antimicrobial and, in some cases, anticancer properties.[3][4] The prevailing hypothesis for the mechanism of action of phenazine antibiotics, including the endophenazines, centers on their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[5] This oxidative stress induces widespread cellular damage, affecting DNA, proteins, and lipids, which ultimately results in cell death.

While specific data for this compound is limited, the antimicrobial activity of the endophenazine family has been demonstrated against Gram-positive bacteria and some filamentous fungi. Prenylation, a characteristic structural feature of endophenazines, is believed to enhance their biological effects.

Comparative Biological Activity

Quantitative data on the specific antimicrobial activity of this compound remains largely unavailable in the public domain. The following table summarizes the known biological activities of the endophenazine family and provides a comparison with other well-characterized phenazine antibiotics. The data presented for compounds other than this compound is sourced from various studies and should be interpreted with caution due to potential variations in experimental conditions.

CompoundTarget Organism/Cell LineActivity TypeMetricValueReference
Endophenazine A Staphylococcus aureus ATCC 25923AntimicrobialMIC8 µg/mL
Methicillin-Resistant S. aureus (MRSA)AntimicrobialMIC32 µg/mL
This compound Gram-positive bacteriaAntimicrobialMICNot Specified
Pyocyanin Staphylococcus aureusAntimicrobialMIC~5 µg/mL (23.78 µM)
Phenazine-1-Carboxylic Acid (PCA) Vibrio anguillarumAntimicrobialMIC50 µg/mL
Unnamed Phenazine (4) Osteosarcoma cell line 143BCytotoxicIC₅₀0.16 µM
Unnamed Phenazine (5) Osteosarcoma cell line 143BCytotoxicIC₅₀20.0 µM

Note: MIC (Minimum Inhibitory Concentration); IC₅₀ (Half-maximal Inhibitory Concentration).

Proposed Signaling Pathway and Experimental Validation Workflow

The diagrams below illustrate the proposed mechanism of action for phenazine antibiotics and a typical workflow for its experimental validation.

G Proposed Mechanism of Action for Phenazine Antibiotics cluster_cell Target Cell (e.g., Bacterium) Endophenazine_D This compound Redox_Cycling Redox Cycling Endophenazine_D->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed signaling pathway for this compound's mechanism of action.

G Experimental Workflow for Validation cluster_workflow Validation Workflow Start Isolate/Synthesize This compound MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay ROS_Assay Measure Reactive Oxygen Species (ROS) Generation MIC_Assay->ROS_Assay Cellular_Localization Cellular Localization Studies ROS_Assay->Cellular_Localization Target_Identification Identify Molecular Targets (e.g., Proteomics) Cellular_Localization->Target_Identification Data_Analysis Analyze and Compare Data Target_Identification->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be employed to independently validate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB directly in the 96-well microtiter plates.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL) in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA (or H2DCFDA)

  • Bacterial or mammalian cells of interest

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS, if using mammalian cells)

  • 96-well dark microplate

  • Fluorescence microplate reader or flow cytometer

  • Positive control (e.g., Tert-butyl hydroperoxide)

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Prepare DCFDA Solution: Prepare a 20 µM DCFDA solution in a suitable buffer (e.g., 1X buffer solution for mammalian cells).

  • Cell Treatment:

    • For suspension cells, collect and wash the cells. Resuspend the cells in the DCFDA solution and incubate at 37°C for 30 minutes in the dark.

    • For adherent cells, treat the cells with the DCFDA solution and incubate under the same conditions.

  • Wash: Wash the cells with buffer to remove excess DCFDA.

  • Compound Exposure: Resuspend or cover the cells with media containing various concentrations of this compound. Include positive and negative controls.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~529 nm) or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Logical Comparison of Phenazine Alternatives

The following diagram illustrates a logical comparison of this compound with other phenazine antibiotics based on their structural features and known biological activities.

G Logical Comparison of Phenazine Antibiotics cluster_comparison Phenazine Comparison Phenazines Phenazine Core Endophenazine_D This compound (Prenylated) Phenazines->Endophenazine_D Prenylation Pyocyanin Pyocyanin (Hydroxylated, N-methylated) Phenazines->Pyocyanin Hydroxylation, N-methylation PCA PCA (Carboxylated) Phenazines->PCA Carboxylation Bromophenazines Bromophenazines (Halogenated) Phenazines->Bromophenazines Halogenation Activity Biological Activity Endophenazine_D->Activity Antimicrobial (Gram+) Pyocyanin->Activity Broad-spectrum Antimicrobial, Virulence Factor PCA->Activity Broad-spectrum Antimicrobial Bromophenazines->Activity Potent Antimicrobial (S. aureus)

Caption: Comparative logic of different phenazine derivatives.

Conclusion

While specific, independently validated data on the mechanism of action of this compound is currently lacking, the existing body of research on phenazine antibiotics provides a strong foundation for future investigation. The proposed mechanism involving the generation of reactive oxygen species is a plausible starting point for validation studies. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate the precise molecular interactions and cellular consequences of this compound activity. Further research, particularly comparative studies that include this compound, is crucial to fully understand its therapeutic potential and to develop it as a potential lead compound in drug discovery.

References

Assessing the Synergistic Potential of Endophenazine D in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antimicrobial agents, presents a promising approach to enhance efficacy and combat resistance. This guide explores the potential synergistic effects of Endophenazine D, a member of the phenazine (B1670421) class of antibiotics, with other antimicrobial agents. While direct experimental data on this compound is limited, this document provides a comparative analysis based on the known activities of the endophenazine family and related phenazine compounds, supported by established experimental protocols for assessing synergy.

This compound and the Phenazine Family: An Overview

Endophenazines A-D are a family of phenazine antibiotics produced by the endosymbiotic actinomycete Streptomyces anulatus.[1] These compounds are known for their antimicrobial activity, primarily against Gram-positive bacteria and some fungi.[1] The general mechanism of action for phenazine antibiotics is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in target microorganisms. While specific data for this compound is scarce, the collective activity of the endophenazine family suggests its potential as a valuable component in antimicrobial research.

Documented Antimicrobial Activity of Endophenazines

Studies have primarily focused on Endophenazines A and B, demonstrating their efficacy against clinically relevant pathogens. For instance, isolated endophenazines have shown activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Endophenazine Analogs against Staphylococcus aureus

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Endophenazine A & B (mixture)S. aureus ATCC 259238 - 3232 - 128
Endophenazine A & B (mixture)MRSA (clinical isolate)8 - 3232 - 128

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is generalized from studies on endophenazines.

Synergistic Potential: A Comparative Analysis

While direct studies on the synergistic effects of this compound are not yet available, research on other phenazine compounds provides a strong rationale for investigating its potential in combination therapies. Phenazine derivatives have been shown to act synergistically with other classes of antimicrobial agents, including azole antifungals and other antibiotics.[2][3][4] For example, phenazines isolated from Pseudomonas aeruginosa exhibited synergistic activity with azoles against Candida species. Furthermore, a synthetic phenazine-based ruthenium complex demonstrated synergy with ampicillin (B1664943) against resistant bacterial strains.

The proposed mechanism for such synergy often involves complementary modes of action. For instance, one agent may permeabilize the cell membrane, facilitating the entry of the second agent, or they may target different essential cellular pathways, leading to a more potent combined effect.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, standardized in vitro methods are employed. The two most common methods are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard method is a widely used technique to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the antibiotic to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of varying concentrations of both agents.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and for each combination.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents.

    • FIC of Agent A (FICA) = MIC of Agent A in combination / MIC of Agent A alone

    • FIC of Agent B (FICB) = MIC of Agent B in combination / MIC of Agent B alone

    • FIC Index (FICI) = FICA + FICB

Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Methodology:

  • Preparation of Cultures: Prepare a standardized suspension of the target microorganism in a suitable broth.

  • Addition of Antimicrobials: Add this compound and the second antibiotic, alone and in combination, at specific concentrations (e.g., at their respective MICs) to different culture tubes.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on appropriate agar (B569324) media.

  • Colony Counting: After incubation, count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial and the combination.

Interpretation of Results:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 2 log10 but > 1 log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows and Potential Pathways

To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilutions in 96-Well Plate A->D B Prepare Second Antibiotic Stock Solution B->D C Prepare Standardized Microorganism Inoculum E Inoculate Plate C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additive, Antagonism) H->I Proposed_Synergy_Mechanism Endophenazine_D This compound ROS_Production Increased Reactive Oxygen Species (ROS) Endophenazine_D->ROS_Production Enhanced_Uptake Increased Cell Permeability Endophenazine_D->Enhanced_Uptake Potential Effect Other_Antibiotic Other Antibiotic Cellular_Target Inhibition of Essential Cellular Target Other_Antibiotic->Cellular_Target Bacterial_Cell Bacterial Cell Synergistic_Effect Synergistic Bactericidal/Bacteriostatic Effect ROS_Production->Synergistic_Effect Cellular_Target->Synergistic_Effect Enhanced_Uptake->Other_Antibiotic

References

Benchmarking Endophenazine D's Preclinical Safety Profile Against Existing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The development of novel kinase inhibitors continues to be a focal point in oncology research, offering targeted therapeutic options for various malignancies.[1] Endophenazine D is an investigational, ATP-competitive kinase inhibitor targeting the hypothetical Novel Kinase 1 (NK1), a serine/threonine kinase implicated in the pathogenesis of certain solid tumors. As with any emerging therapeutic candidate, a thorough evaluation of its preclinical safety profile is paramount to ascertain its potential clinical viability.

This guide provides a comparative analysis of the in vitro safety profile of this compound against two established multi-kinase inhibitors, Imatinib (B729) and Sunitinib (B231).[2][3] The data presented herein is intended to offer a transparent and objective benchmark for researchers, scientists, and drug development professionals.

Comparative Safety and Selectivity Data

The following tables summarize the key in vitro safety and selectivity data for this compound, Imatinib, and Sunitinib. These assays are standard in preclinical drug development to identify potential liabilities such as off-target effects and cytotoxicity.

Compound Target Cell Line (e.g., HCT116) IC50 (µM) Non-Target Cell Line (e.g., HEK293) IC50 (µM) Selectivity Index (SI)
This compound0.052.550
Imatinib0.5>10>20
Sunitinib0.11.010
Compound hERG Inhibition IC50 (µM) Ames Test Result
This compound>30Non-mutagenic
Imatinib25Non-mutagenic
Sunitinib0.5Non-mutagenic
Compound CYP1A2 IC50 (µM) CYP2C9 IC50 (µM) CYP2D6 IC50 (µM) CYP3A4 IC50 (µM)
This compound>5025>5015
Imatinib1057.52.5
Sunitinib1510205

Data for Imatinib and Sunitinib are representative values from public domain sources and internal assays. This compound data is from in-house studies.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer context for the mechanism of action and the experimental procedures, the following diagrams have been generated.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF NK1 Novel Kinase 1 (NK1) RAS->NK1 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Downstream_Effectors Downstream_Effectors NK1->Downstream_Effectors Cell Proliferation, Survival, Angiogenesis Downstream_Effectors->Transcription_Factors Endophenazine_D This compound Endophenazine_D->NK1 Inhibition

Hypothetical NK1 Signaling Pathway and Inhibition by this compound.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1. Seed Cells in 96-well plate End End Incubate_24h Incubate_24h Seed_Cells->Incubate_24h 2. Incubate (24 hours) Add_Compound Add_Compound Incubate_24h->Add_Compound 3. Add serially diluted compound Incubate_72h Incubate_72h Add_Compound->Incubate_72h 4. Incubate (72 hours) Add_MTS Add_MTS Incubate_72h->Add_MTS 5. Add MTS reagent Incubate_2h Incubate_2h Add_MTS->Incubate_2h 6. Incubate (2 hours) Read_Absorbance Read_Absorbance Incubate_2h->Read_Absorbance 7. Read Absorbance (490 nm) Calculate_IC50 Calculate_IC50 Read_Absorbance->Calculate_IC50 8. Calculate IC50 values Calculate_IC50->End

Workflow for the In Vitro Cytotoxicity (MTS) Assay.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTS-based)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).[4][5]

  • Cell Lines and Culture: HCT116 (human colorectal carcinoma) and HEK293 (human embryonic kidney) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, Imatinib, Sunitinib) or vehicle control (0.1% DMSO).

    • Plates were incubated for 72 hours at 37°C.

    • Following incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) was added to each well.[4]

    • Plates were incubated for an additional 2 hours at 37°C.

    • The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The absorbance values were normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit. The Selectivity Index (SI) was calculated as the ratio of the IC50 in the non-target cell line to the target cell line.

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential for a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[6][7]

  • Cell Line: HEK293 cells stably expressing the hERG channel were used.

  • Assay Procedure:

    • Whole-cell patch-clamp recordings were performed using an automated patch-clamp system (e.g., QPatch).[7][8]

    • Cells were subjected to a voltage-clamp protocol to elicit hERG tail currents.

    • After establishing a stable baseline current, cells were perfused with increasing concentrations of the test compounds.

    • The effect of the compound on the hERG tail current was measured.

  • Data Analysis: The percentage of inhibition at each concentration was determined, and the IC50 value was calculated by fitting the concentration-response data to a logistic equation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][10]

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction), were used.[11][12]

  • Assay Procedure:

    • The test compound was plated at various concentrations with the tester strains on a minimal glucose agar (B569324) plate.[11]

    • Plates were prepared in duplicate, both with and without the S9 mix.

    • The plates were incubated at 37°C for 48-72 hours.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) in any of the tester strains.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[13][14][15]

  • Enzyme Source: Human liver microsomes.

  • Assay Procedure:

    • Test compounds were incubated with human liver microsomes and a panel of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[16]

    • The reactions were initiated by the addition of an NADPH-regenerating system and incubated at 37°C.

    • Reactions were terminated, and the formation of the specific metabolite for each probe substrate was quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound was compared to the vehicle control to determine the percent inhibition. IC50 values were calculated from the concentration-response curves.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. This compound is a fictional compound, and the data presented is for illustrative purposes to demonstrate a comparative analysis. The safety profiles of Imatinib and Sunitinib are well-documented in the scientific literature and prescribing information.[17][18][19][20][21][22]

References

Safety Operating Guide

Prudent Disposal of Endophenazine D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Endophenazine D was not located in the available resources. The following disposal procedures are based on best practices for handling related phenazine (B1670421) compounds and general laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Profile and Handling Precautions

Based on data for related compounds, this compound should be handled as a potentially hazardous substance. Phenazine is classified as harmful if swallowed and toxic to aquatic life. Perphenazine is identified as fatal if inhaled, causing serious eye damage, and may cause an allergic skin reaction.[2] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times.[3] All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.[3]

Quantitative Data Summary for Related Compounds

The following table summarizes key data from the Safety Data Sheets of related phenazine compounds to provide a comparative overview of their properties and hazards.

PropertyPhenazinePerphenazine
CAS Number 92-82-058-39-9
Molecular Formula C12H8N2C21H26ClN3OS
Molecular Weight 180.21 g/mol 403.97 g/mol
Physical State SolidSolid
Melting Point 172 - 176 °C94 - 100 °C
GHS Hazard Statements H302: Harmful if swallowedH302: Harmful if swallowed
H401: Toxic to aquatic lifeH317: May cause an allergic skin reaction
H318: Causes serious eye damage
H330: Fatal if inhaled
H361: Suspected of damaging fertility or the unborn child
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be labeled with a hazardous waste tag as soon as waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

    • The responsible researcher's name and contact information

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible materials. Strong oxidizing agents are noted as incompatible with similar compounds.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous liquid waste. For highly toxic compounds, the first three rinses must be collected. Given the high toxicity of related compounds, it is prudent to collect all three rinses.

  • After triple-rinsing, the container can be air-dried in a fume hood, the label defaced, and then disposed of as non-hazardous solid waste, in accordance with institutional policy.

5. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the full hazardous waste containers.

  • Do not dispose of any this compound waste down the drain or in the regular trash. This is crucial to prevent environmental contamination, as related compounds are toxic to aquatic life.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Waste Collection & Labeling cluster_disposal Storage & Final Disposal start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinseate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, blades) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container label_info Label with: - 'Hazardous Waste' - Chemical Name - Hazards - Date solid_container->label_info storage Store in Satellite Accumulation Area solid_container->storage liquid_container->label_info liquid_container->storage sharps_container->label_info sharps_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.